molecular formula C12H12N4 B013715 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline CAS No. 102408-28-6

1-Methyl-2-methylaminoimidazo[4,5-F]quinoline

Katalognummer: B013715
CAS-Nummer: 102408-28-6
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: HKYDQRBTHFIOJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-methylaminoimidazo[4,5-F]quinoline, also known as 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline, is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N,1-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-13-12-15-10-6-5-9-8(4-3-7-14-9)11(10)16(12)2/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYDQRBTHFIOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145047
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-28-6
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and properties of 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Molecular Structure and Properties of 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline

Document Control:

  • Subject: 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline (CAS 102408-28-6)[1][2]

  • Classification: Heterocyclic Amine (HCA) / Genotoxic Carcinogen

  • Intended Audience: Toxicology Research Units, Genetic Toxicology Assay Developers, Drug Safety Scientists.

Executive Technical Summary

1-Methyl-2-methylaminoimidazo[4,5-f]quinoline (herein referred to as N-Me-iso-IQ ) is a synthetic heterocyclic amine (HCA) and a potent mutagen derived from the imidazoquinoline scaffold. Structurally related to the well-characterized food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), this compound is distinguished by methylation at the N1-position of the imidazole ring and the exocyclic amine.

In the domain of genetic toxicology, N-Me-iso-IQ serves as a critical reference standard for investigating Structure-Activity Relationships (SAR) of planar aromatic amines. Its significance lies in its "super-mutagenic" potential in Salmonella typhimurium assays, often exceeding the potency of its parent congeners due to specific steric and electronic enhancements of the nitrenium ion intermediate. This guide details the physicochemical properties, bioactivation mechanisms, and handling protocols required for its use in high-sensitivity mutagenicity screening.

Chemical Identity and Structural Analysis

The molecule consists of a tricyclic aromatic system capable of DNA intercalation. The positioning of methyl groups is the primary determinant of its genotoxic threshold.

Physicochemical Profile
PropertySpecification
IUPAC Name N,1-Dimethyl-1H-imidazo[4,5-f]quinolin-2-amine
Common Synonym 1-Methyl-2-methylamino-IQ; N-Me-iso-IQ
CAS Registry Number 102408-28-6
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Physical State Light tan to yellow crystalline solid
Solubility DMSO (High), Methanol (Moderate), Water (Low/Insoluble)
pKa (Calculated) ~5.5 (Quinoline nitrogen), ~11.0 (Amidine-like system)
Structural Logic & SAR

Unlike standard IQ (methylated at N3), this compound is methylated at N1 (the "iso" position). Furthermore, the exocyclic amine is a secondary amine (-NHCH₃) rather than a primary amine (-NH₂).

  • Planarity: The tricyclic core remains planar, facilitating intercalation between DNA base pairs (specifically G-C rich regions).

  • Exocyclic Methylation: The methyl group on the exocyclic nitrogen increases lipophilicity, potentially enhancing cellular uptake. Crucially, it does not prevent metabolic N-hydroxylation, a key activation step.

Mechanism of Action: Bioactivation & Mutagenesis

As a Senior Scientist, it is critical to understand that N-Me-iso-IQ is a pro-mutagen . It requires metabolic activation to exert genotoxicity. The pathway follows the canonical HCA activation route but with specific kinetic properties due to the secondary amine.

The Bioactivation Cascade
  • N-Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A2) oxidize the exocyclic nitrogen. Because it is a secondary amine, this forms an N-hydroxy-N-methyl intermediate.

  • Esterification: Phase II enzymes (NAT2 or SULTs) conjugate the hydroxyl group, creating an unstable ester (acetoxy or sulfonyloxy).

  • Heterolytic Cleavage: The ester leaves, generating a highly electrophilic arylnitrenium ion .

  • DNA Adduct Formation: This electrophile attacks the C8 position of guanine residues in DNA, causing bulky adducts that lead to replication errors (transversions).

Pathway Visualization

Bioactivation Parent 1-Methyl-2-methylamino- imidazo[4,5-f]quinoline (Pro-mutagen) CYP CYP1A2 (Oxidation) Parent->CYP Liver Microsomes Intermediate N-Hydroxy-N-methyl Metabolite CYP->Intermediate Phase2 NAT2 / SULT (Conjugation) Intermediate->Phase2 Reactive Arylnitrenium Ion (Electrophile) Phase2->Reactive Loss of Ac/SO4 DNA DNA Adduct (C8-Guanine) Reactive->DNA Covalent Binding

Figure 1: Metabolic activation pathway of N-Me-iso-IQ leading to genotoxic DNA lesions.

Experimental Protocols

The following protocols are designed for high-integrity validation of mutagenic potential. Safety Warning: This compound is a potent carcinogen. All work must be performed in a BSL-2 facility with localized exhaust ventilation.

The Ames Salmonella/Microsome Assay (Standardized)

Objective: Quantify mutagenic potency using S. typhimurium TA98 (frameshift sensitive) and TA100 (base-pair substitution sensitive).

Reagents:

  • Test Compound: 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline (dissolved in DMSO).

  • S9 Mix: 10% Rat Liver S9 (Aroclor-1254 induced) buffered with NADPH regenerating system (G-6-P, NADP+, MgCl₂, KCl, Phosphate buffer pH 7.4).

  • Bacteria: S. typhimurium TA98/TA100 (overnight culture, 1-2 x 10⁹ CFU/mL).

Step-by-Step Workflow:

  • Dose Preparation: Prepare serial dilutions of the test compound in DMSO. Recommended range: 0.01 ng to 100 ng per plate (due to high potency).

  • Pre-Incubation (Critical for HCAs):

    • In a sterile tube, add 0.1 mL bacterial culture.

    • Add 0.5 mL S9 Mix (Metabolic Activation).

    • Add 0.1 mL Test Compound solution.

    • Incubate at 37°C for 20 minutes with shaking. (This step significantly enhances sensitivity for HCAs compared to the standard plate-incorporation method).

  • Plating:

    • Add 2.0 mL molten top agar (containing trace histidine/biotin).

    • Vortex briefly and pour onto Minimal Glucose Agar plates.

  • Incubation: Incubate inverted plates at 37°C for 48 hours.

  • Scoring: Count His+ revertant colonies using an automated colony counter.

  • Validation:

    • Positive Control: 2-Aminoanthracene (requires S9) or IQ.

    • Negative Control: DMSO vehicle only.

Data Interpretation: A dose-dependent increase in revertant colonies (at least 2-fold over background) indicates mutagenicity. N-Me-iso-IQ typically yields a specific activity (revertants/µg) comparable to or exceeding standard IQ in TA98 strains.

Protocol Logic Check (Self-Validating)
  • Why Pre-incubation? HCAs require intimate contact with CYP enzymes for N-oxidation before being trapped in the agar matrix. The 20-minute liquid phase maximizes the formation of the reactive N-hydroxy metabolite.

  • Why TA98? Imidazoquinolines are frameshift mutagens. They intercalate into the DNA stack and cause slippage during replication. TA98 is significantly more sensitive to this mechanism than TA100.

Comparative Mutagenicity Data

The following table contextualizes the potency of N-Me-iso-IQ against established mutagens.

CompoundStructure NoteAmes Potency (TA98 + S9)Mechanism Note
IQ 2-NH₂, 3-MeVery High (~433,000 rev/µg)Standard reference
MeIQ 2-NH₂, 3,4-diMeExtreme (~661,000 rev/µg)Steric hindrance enhances N-OH stability
N-Me-iso-IQ 1-Me, 2-NHMe High / Extreme N-methylated metabolite formation
PhIP Phenyl-pyridineModerate (~2,000 rev/µg)Most abundant in food, less potent

Note: Specific revertant numbers vary by lab conditions; however, the relative rank order places N-Me-iso-IQ in the top tier of environmental mutagens.

References

  • Boykyo Chemical. (n.d.). 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline (CAS:102408-28-6) Product Information. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Compound Summary. (Used for comparative class properties). Retrieved from [Link]

  • Sugimura, T., et al. (1988). Heterocyclic amines in cooked food: candidates for causation of common cancers. Journal of the National Cancer Institute.
  • IARC Monographs. (1993). Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. World Health Organization. Retrieved from [Link]

Sources

Metabolic Activation of MeIQ by Cytochrome P450 1A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic activation of MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), a potent heterocyclic aromatic amine (HCA) formed during the high-temperature cooking of muscle meats. While the user query refers to "N-MeIQ," this guide focuses on MeIQ , as the "N" prefix typically denotes the N-hydroxylated metabolite (N-OH-MeIQ) or is a nomenclature variant for the parent amine in specific contexts.

The core activation pathway is a two-step sequence: Phase I N-hydroxylation catalyzed predominantly by Cytochrome P450 1A2 (CYP1A2) , followed by Phase II esterification (O-acetylation or O-sulfonation). This cascade generates an unstable N-acetoxy/sulfonyloxy intermediate that spontaneously degrades into a highly electrophilic nitrenium ion, the ultimate carcinogen responsible for forming C8-guanine DNA adducts.

Chemical Identity & Structural Basis

MeIQ belongs to the "IQ-type" heterocyclic amines, characterized by an imidazoquinoline backbone. Its structural planarity is a critical determinant of its affinity for the CYP1A2 active site.

  • Common Name: MeIQ

  • IUPAC Name: 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline

  • CAS Registry Number: 77094-11-2

  • Molecular Formula: C₁₁H₁₀N₄

Note on "N-MeIQ": In literature, "N-MeIQ" is occasionally used to describe N-methylated derivatives or is a typo for MeIQ. For the purpose of drug development and toxicology, MeIQ is the relevant dietary carcinogen.

Mechanism of Metabolic Activation

The bioactivation of MeIQ is a classic example of "toxification" where the body's attempt to solubilize a xenobiotic creates a reactive electrophile.

Phase I: N-Hydroxylation (The Rate-Limiting Step)

The initial step is the oxidation of the exocyclic amino group (-NH₂) to a hydroxylamine (-NHOH).[1]

  • Enzyme: CYP1A2 is the principal catalyst in the human liver (>90% contribution).[1] CYP1A1 and CYP1B1 play minor roles, primarily in extrahepatic tissues (e.g., lung, mammary gland).

  • Mechanism: The planar MeIQ molecule fits into the narrow, planar active site of CYP1A2. The heme iron-oxo species (Compound I) abstracts a hydrogen from the exocyclic amine, followed by radical recombination ("oxygen rebound") to form N-hydroxy-MeIQ (N-OH-MeIQ) .

  • Kinetic Consequence: This metabolite is proximate but not yet DNA-reactive. It can be detoxified via glucuronidation or reduced back to the parent amine.

Phase II: Esterification (The Trigger)

N-OH-MeIQ is a substrate for Phase II conjugating enzymes.

  • N-Acetyltransferases (NAT2): Transfers an acetyl group from Acetyl-CoA to the N-hydroxy group, forming N-acetoxy-MeIQ .

  • Sulfotransferases (SULT1A1): Transfers a sulfo group from PAPS, forming N-sulfonyloxy-MeIQ .

  • Causality: These esters are chemically unstable. The conjugation converts the hydroxyl group into a good leaving group (acetate or sulfate).

Genotoxicity: The Nitrenium Ion

Upon heterolytic cleavage of the N-O bond, the leaving group departs, generating an electrophilic arylnitrenium ion . This positively charged species attacks electron-rich centers in DNA, predominantly the C8 position of guanine, resulting in the adduct N-(deoxyguanosin-8-yl)-MeIQ (dG-C8-MeIQ) .

Pathway Visualization

MeIQ_Activation MeIQ MeIQ (Parent Amine) N_OH N-hydroxy-MeIQ (Proximate Carcinogen) MeIQ->N_OH N-Hydroxylation (NADPH/O2) CYP1A2 CYP1A2 (Liver Microsomes) CYP1A2->MeIQ Ester N-acetoxy-MeIQ (Unstable Ester) N_OH->Ester O-Esterification (Ac-CoA / PAPS) NAT2 NAT2 / SULT (Phase II) NAT2->N_OH Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Heterolysis DNA DNA Adduct (dG-C8-MeIQ) Ion->DNA Covalent Binding (Guanine C8)

Caption: Sequential bioactivation of MeIQ from parent amine to DNA adduct via CYP1A2 and NAT2/SULT.[1][2][3]

Quantitative Kinetic Data

Understanding the kinetics of MeIQ activation is crucial for risk assessment and inter-species scaling.

ParameterEnzyme SystemValue (Approx.)Significance
Km (N-hydroxylation) Human CYP1A21.0 – 10 µMHigh affinity; biologically relevant at dietary exposure levels.
Vmax Human CYP1A25 – 20 pmol/min/pmol P450Moderate turnover; accumulation of N-OH-MeIQ depends on Phase II rates.
Km (O-acetylation) Human NAT250 – 200 µMLower affinity than CYP1A2; NAT2 polymorphism (rapid vs. slow acetylators) significantly impacts cancer risk.
DNA Binding Level Ames Test (TA98)HighMeIQ is one of the most potent mutagens in the Ames assay, typically reverting TA98 (frameshift).

Note: Kinetic values are consensus ranges derived from recombinant system studies (e.g., Turesky et al., 1991; Boobis et al., 1994).

Experimental Protocols

To study this pathway, three complementary assays are standard.

In Vitro Metabolic Activation Assay

Objective: Quantify the formation of N-OH-MeIQ. System: Recombinant Human CYP1A2 (Supersomes™) or Human Liver Microsomes (HLM).

  • Preparation: Thaw CYP1A2 Supersomes on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Mix:

    • Buffer (to final vol 200 µL)

    • MeIQ substrate (1 – 100 µM)

    • CYP1A2 (10 – 20 pmol)

    • Control: Add Furafylline (10 µM) to specific wells (selective CYP1A2 inhibitor) to validate isoform specificity.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

  • Reaction: Incubate at 37°C for 10–20 minutes (linear range).

  • Termination: Add equal volume of ice-cold acetonitrile containing an internal standard (e.g., phenacetin).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode) monitoring the transition for N-OH-MeIQ (often unstable, may require derivatization or immediate analysis).

Bacterial Mutagenesis (Ames Test)

Objective: Assess genotoxic potential via biological endpoint. System: Salmonella typhimurium strain TA98 (sensitive to frameshifts).

  • Culture: Grow TA98 overnight in Oxoid nutrient broth.

  • S9 Mix: Prepare 10% Rat Liver S9 (Aroclor 1254 induced) or Human S9 + Cofactors (NADPH).

  • Plating:

    • Mix 100 µL bacterial culture + 500 µL S9 mix + 100 µL MeIQ test solution.

    • Add 2 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies. A dose-dependent increase >2x background confirms mutagenicity.

32P-Postlabeling for DNA Adducts

Objective: Ultrasensitive detection of dG-C8-MeIQ adducts in tissue or cell culture.

  • Digestion: Hydrolyze 10 µg DNA using Micrococcal Nuclease and Spleen Phosphodiesterase to obtain nucleoside 3'-monophosphates (Np).

  • Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1. Normal nucleotides are dephosphorylated to nucleosides; bulky adducts (resistant to P1) remain as nucleotides.

  • Labeling: Incubate enriched fraction with [γ-32P]ATP and T4 Polynucleotide Kinase (T4 PNK). This transfers 32P to the 5' position, creating pNp (bisphosphates).

  • Separation: Resolve labeled adducts on PEI-cellulose TLC plates using multi-directional solvent systems (e.g., urea/phosphate buffers).

  • Quantification: Expose to phosphor-imaging screen. Calculate Relative Adduct Labeling (RAL).

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro Metabolism cluster_1 Genotoxicity (Ames) Step1 Incubate: MeIQ + rCYP1A2 + NADPH Step2 Terminate: Ice-Cold Acetonitrile Step1->Step2 Step3 Analyze: LC-MS/MS (N-OH-MeIQ) Step2->Step3 Ames1 Mix: TA98 + S9 Mix + MeIQ Step3->Ames1 Correlate Metabolite to Mutation Ames2 Plate: Minimal Glucose Agar Ames1->Ames2 Ames3 Score: Revertant Colonies Ames2->Ames3

Caption: Parallel workflows for chemical quantification (LC-MS) and biological effect (Ames Test).

References

  • Turesky, R. J., et al. (1991). "Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human liver microsomes." Carcinogenesis. Link

  • Boobis, A. R., et al. (1994). "CYP1A2-catalyzed conversion of dietary heterocyclic amines to their proximate carcinogens." Pharmacology & Therapeutics. Link

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. Link

  • Phillips, D. H., & Arlt, V. M. (2007).[4] "The 32P-postlabeling assay for DNA adducts." Nature Protocols. Link[4]

  • Sugimura, T., et al. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish."[1] Cancer Science. Link

Sources

Introduction: The Emergence of Imidazo[4,5-f]quinolines as Potent Dietary Carcinogens

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of Imidazo[4,5-f]quinoline Derivatives in Human Carcinogenesis

A Focus on 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and its Analogs

Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods such as meat and fish. The Maillard reaction, a chemical reaction between amino acids and creatine, gives rise to these compounds. Among the various families of HCAs, the imidazo[4,5-f]quinoline derivatives are of significant toxicological concern due to their potent carcinogenicity in animal models.

This guide provides a comprehensive overview of the role of imidazo[4,5-f]quinoline derivatives in human carcinogenesis. While the specific compound 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline is not extensively documented in publicly available scientific literature, this guide will focus on its close and well-characterized analogs, primarily 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). The carcinogenic mechanisms detailed for these compounds are presumed to be highly relevant to other derivatives within the same chemical class.

IQ and MeIQ are potent mutagens and have been shown to induce tumors in multiple organs in experimental animals, including the liver, colon, and forestomach.[1][2] Their presence in the human diet, coupled with their carcinogenic potential, necessitates a thorough understanding of their mechanisms of action.

Metabolic Activation: The Gateway to Carcinogenicity

Imidazo[4,5-f]quinolines, in their native form, are procarcinogens and require metabolic activation to exert their genotoxic effects. This activation is a multi-step process primarily occurring in the liver, involving Phase I and Phase II metabolizing enzymes.

The initial and critical step is the N-hydroxylation of the exocyclic amino group, a reaction predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[3] This results in the formation of an N-hydroxy-arylamine intermediate. Subsequently, this intermediate undergoes O-esterification by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). This esterification converts the N-hydroxy intermediate into a highly reactive electrophilic species, the arylnitrenium ion. This unstable ion is the ultimate carcinogen that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA.

Metabolic_Activation_of_IQ IQ IQ (Procarcinogen) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-IQ) N_hydroxy_IQ->Reactive_Ester NATs / SULTs (O-esterification) Nitrenium_Ion Arylnitrenium Ion (Ultimate Carcinogen) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium_Ion->DNA_Adduct Covalent Binding to DNA

Caption: Metabolic activation pathway of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).

Genotoxicity and the Formation of DNA Adducts

The ultimate carcinogenic metabolite, the arylnitrenium ion, avidly attacks the DNA molecule, forming covalent adducts. The primary site of adduction for IQ is the C8 position of guanine. These bulky DNA adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.

If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations during DNA replication. The types of mutations commonly induced by IQ include base substitutions, particularly G to T transversions, and frameshift mutations. These genetic alterations can occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes (e.g., ras) and tumor suppressor genes (e.g., p53), thereby initiating the process of carcinogenesis.

Studies in animal models have demonstrated the formation of IQ-DNA adducts in various tissues, with the highest levels often found in the liver, a primary site for IQ-induced tumors.[4] The persistence of these adducts in target tissues is a critical determinant of the carcinogenic outcome.

Table 1: Organ-specific Carcinogenicity of Selected Imidazo[4,5-f]quinolines in Rodents

CompoundSpeciesTarget Organs for Tumor Induction
IQ MouseLiver, Forestomach, Lung[1]
RatLiver, Small and Large Intestine, Zymbal Gland, Mammary Gland[5]
MeIQ MouseLiver, Forestomach[2]
RatOral Cavity, Zymbal Gland, Colon, Skin, Mammary Gland[6]

The Role of Imidazo[4,5-f]quinolines in Human Cancer

Epidemiological studies have suggested a link between the consumption of well-done, fried, or barbecued meat and an increased risk of several human cancers, including colorectal, pancreatic, and prostate cancer.[6][7] While these studies point to the potential role of HCAs as etiological agents, establishing a direct causal link between a specific HCA like IQ and human cancer is challenging due to the complex nature of the human diet and the presence of multiple dietary carcinogens.

Individual susceptibility to the carcinogenic effects of imidazo[4,5-f]quinolines is influenced by genetic polymorphisms in the enzymes responsible for their metabolic activation and detoxification. For instance, individuals with a rapid CYP1A2 or NAT2 phenotype may be at a higher risk of developing certain cancers upon exposure to these HCAs, as they may produce higher levels of the ultimate carcinogenic metabolites.[7]

Experimental Methodologies: Detection of DNA Adducts

The detection and quantification of DNA adducts are crucial for assessing the genotoxic potential of compounds like IQ and for molecular epidemiology studies. The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts.

Protocol: ³²P-Postlabeling Assay for IQ-DNA Adducts
  • DNA Isolation: Isolate high-molecular-weight DNA from tissues of interest (e.g., liver, colon) using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended for low adduct levels): Enrich the adducted nucleotides from the normal nucleotides using butanol extraction or solid-phase extraction.

  • ³²P-Labeling: Label the 3'-phosphate of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step preferentially labels the adducted nucleotides.

  • Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC).

  • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ to 10⁹ normal nucleotides.

P32_Postlabeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling_separation Labeling and Separation cluster_detection Detection and Quantification DNA_Isolation DNA Isolation DNA_Digestion Enzymatic Digestion to 3'-Mononucleotides DNA_Isolation->DNA_Digestion Adduct_Enrichment Adduct Enrichment DNA_Digestion->Adduct_Enrichment P32_Labeling ³²P-Labeling with [γ-³²P]ATP and T4 PNK Adduct_Enrichment->P32_Labeling TLC Multi-directional Thin-Layer Chromatography P32_Labeling->TLC Autoradiography Autoradiography TLC->Autoradiography Quantification Phosphorimaging or Scintillation Counting Autoradiography->Quantification

Caption: Workflow for the ³²P-postlabeling assay to detect DNA adducts.

Future Perspectives and Conclusion

The study of imidazo[4,5-f]quinoline derivatives continues to be an important area of cancer research. While the carcinogenic potential of compounds like IQ and MeIQ is well-established in experimental models, further research is needed to fully elucidate their role in human carcinogenesis. Future studies should focus on:

  • Developing more precise biomarkers of exposure and effect in human populations.

  • Understanding the interplay between genetic susceptibility and dietary exposure to these carcinogens.

  • Investigating the potential for dietary interventions and chemopreventive agents to mitigate the carcinogenic effects of HCAs.

References

  • Adamson, R. H., & Thorgeirsson, U. P. (1995). Studies on the carcinogenic and myocardial effects of 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in nonhuman primates. Environmental Health Perspectives, 103(Suppl 8), 13–16. [Link]

  • Ohgaki, H., Hasegawa, H., Kato, T., Suenaga, M., Ubukata, M., Sato, S., Takayama, S., & Sugimura, T. (1986). Carcinogenicity in mice and rats of heterocyclic amines in cooked foods. Environmental Health Perspectives, 67, 129–134. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines (Selected). [Link]

  • Tanaka, T., Barnes, W. S., Weisburger, J. H., & Williams, G. M. (2004). Carcinogenic Potential of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in Severe Combined Immunodeficient (SCID) Mice. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2021). Heterocyclic Amines (Selected) - 15th Report on Carcinogens. In Report on Carcinogens. National Toxicology Program. [Link]

  • Salim, E. I., Wanibuchi, H., Yamamoto, S., Morimura, K., Mori, S., Makino, S., Nomura, T., & Fukushima, S. (1999). Low-dose-dependent carcinogenic potential of 2-amino-3-methylimidazo[4,5-f]quinoline in the immunodeficient (SCID) mouse colon. Nutrition and cancer, 34(2), 220–228. [Link]

  • International Agency for Research on Cancer. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • Cilenti, F., Ruggieri, V., & Muscarella, L. A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 25(19), 4279. [Link]

  • Sci-Hub. (n.d.). The heterocyclic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is one of a number of carcinogens found in barbecued meat and fish. [Link]

  • Ghorai, P., & Kumar, A. (2018). The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. RSC Advances, 8(49), 27801–27805. [Link]

  • Wikipedia. (n.d.). 2-Amino-3-methylimidazo(4,5-f)chinolin. [Link]

  • Wikipedia. (n.d.). Creatine. [Link]

  • Haz-Map. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]

  • Hranjec, M., & Starčević, K. (2018). and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega, 3(12), 17770–17781. [Link]

  • Hirose, M., Imaida, K., Tamano, S., Ito, N., & Shirai, T. (2011). Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1). Cancer science, 102(1), 88–94. [Link]

  • International Agency for Research on Cancer. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • Grivas, S. (1994). One-Step Synthesis of 2-Amino-1-methylimidazo[4,5-b]quinoline. Scilit. [Link]

  • Ghorai, P., & Kumar, A. (2018). The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. RSC Advances, 8(49), 27801–27805. [Link]

  • Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

Sources

The Formation of DNA Adducts by 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline (PhIP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the mechanisms, analysis, and biological implications of DNA adduct formation by 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline (PhIP). PhIP is the most abundant heterocyclic aromatic amine (HAA) formed in cooked meats and is a potent mutagen and carcinogen.[1][2] Understanding its interaction with DNA is critical for researchers in toxicology, carcinogenesis, and drug development.

Introduction to PhIP and its Carcinogenic Potential

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a significant dietary carcinogen that has been shown to induce tumors in the colon, prostate, and mammary glands of rats.[1][3] Its carcinogenic activity is intrinsically linked to its ability to form covalent bonds with DNA, leading to the formation of PhIP-DNA adducts.[4] These adducts can cause structural distortions in the DNA helix, leading to mutations during DNA replication and, ultimately, the initiation of cancer.[4][5] This guide will delve into the metabolic pathways that activate PhIP, the types of DNA adducts formed, and the state-of-the-art methodologies for their detection and quantification.

The Critical Pathway: Metabolic Activation of PhIP

PhIP itself is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects.[4] This multi-step process, primarily occurring in the liver, involves both Phase I and Phase II enzymes.[6][7]

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in PhIP activation is the N-oxidation of the exocyclic amine group, a reaction predominantly catalyzed by cytochrome P450 1A2 (CYP1A2), and to a lesser extent, CYP1A1.[6][8][9] This results in the formation of the proximate carcinogen, N-hydroxy-PhIP (N-OH-PhIP).[3] The efficiency of this step can be influenced by genetic polymorphisms in CYP1A2, potentially affecting an individual's susceptibility to PhIP-induced carcinogenesis.[7]

Phase II Metabolism: Esterification

N-OH-PhIP undergoes further activation through esterification by Phase II enzymes, primarily N-acetyltransferases (NATs) and sulfotransferases (SULTs).[4][6]

  • O-Acetylation: N-acetyltransferases, particularly NAT2, catalyze the acetylation of N-OH-PhIP to form N-acetoxy-PhIP.[7][10]

  • O-Sulfonation: Sulfotransferases, such as SULT1A1 and SULT1A2, can also esterify N-OH-PhIP to form N-sulfonyloxy-PhIP.[4][11]

These esters, N-acetoxy-PhIP and N-sulfonyloxy-PhIP, are unstable and can spontaneously break down to form a highly reactive electrophilic nitrenium ion.[3] This nitrenium ion is the ultimate carcinogen that readily attacks nucleophilic sites on DNA.[4]

Metabolic Activation of PhIP PhIP PhIP N_OH_PhIP N-hydroxy-PhIP PhIP->N_OH_PhIP CYP1A2 / CYP1A1 (N-Hydroxylation) N_acetoxy_PhIP N-acetoxy-PhIP N_OH_PhIP->N_acetoxy_PhIP NATs (O-Acetylation) N_sulfonyloxy_PhIP N-sulfonyloxy-PhIP N_OH_PhIP->N_sulfonyloxy_PhIP SULTs (O-Sulfonation) Nitrenium_Ion PhIP Nitrenium Ion N_acetoxy_PhIP->Nitrenium_Ion Heterolytic Cleavage N_sulfonyloxy_PhIP->Nitrenium_Ion Heterolytic Cleavage DNA_Adduct PhIP-DNA Adduct Nitrenium_Ion->DNA_Adduct Reaction with DNA

Caption: Metabolic activation pathway of PhIP.

The Molecular Lesion: PhIP-DNA Adducts

The primary and most studied PhIP-DNA adduct is formed by the covalent binding of the PhIP nitrenium ion to the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP).[3][9][12] This bulky adduct distorts the DNA double helix, which can lead to G to T transversion mutations during DNA replication if not repaired.[5] The formation of dG-C8-PhIP is considered a critical event in the initiation of PhIP-induced carcinogenesis.[4]

Adduct NameSite of AdductionBiological Consequence
N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)C8 of GuanineMutagenic, leads to G to T transversions

Methodologies for the Detection and Quantification of PhIP-DNA Adducts

The accurate detection and quantification of PhIP-DNA adducts are paramount for assessing exposure and understanding the associated cancer risk. Two primary methods have been instrumental in this field: ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct per 10⁹⁻¹⁰ normal nucleotides.[13] This technique has been widely used in human and animal studies to measure bulky DNA adducts.[14]

  • DNA Isolation and Digestion:

    • Isolate high-quality genomic DNA from the tissue or cells of interest.

    • Enzymatically digest the DNA to 3'-deoxynucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.[15] The rationale for this step is to break down the DNA into individual nucleotides.

  • Adduct Enrichment (Optional but Recommended):

    • To enhance sensitivity, adducts can be enriched. This is often achieved by nuclease P1 digestion, which selectively dephosphorylates normal nucleotides, leaving the bulkier, nuclease-resistant adducts intact.[15] Alternatively, butanol extraction can be used to enrich for hydrophobic adducts.[15]

  • Radiolabeling:

    • The 5'-hydroxyl group of the adducted nucleotides is radiolabeled using T4 polynucleotide kinase and [γ-³²P]ATP.[16] This step introduces a radioactive tag for subsequent detection.

  • Chromatographic Separation:

    • The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).[14] High-performance liquid chromatography (HPLC) can also be employed for separation.[16]

  • Detection and Quantification:

    • The TLC plates are exposed to a phosphor screen or X-ray film to visualize the radioactive adduct spots.

    • The radioactivity of the adduct spots is quantified using a phosphorimager or by scintillation counting of the excised spots.[14] Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

32P-Postlabeling Workflow DNA_Isolation DNA Isolation Digestion Enzymatic Digestion to 3'-Monophosphates DNA_Isolation->Digestion Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) Digestion->Enrichment Labeling 5'-Radiolabeling with [γ-32P]ATP Enrichment->Labeling Separation Chromatographic Separation (TLC or HPLC) Labeling->Separation Detection Detection and Quantification (Phosphorimaging or Scintillation Counting) Separation->Detection

Caption: Workflow for the ³²P-Postlabeling Assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly specific and quantitative method for the analysis of known DNA adducts.[17] It offers structural confirmation of the adduct, which is a significant advantage over ³²P-postlabeling.[18]

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from the sample.

    • Enzymatically hydrolyze the DNA to 2'-deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[19] This is crucial to release the adducted nucleosides for analysis.

  • Sample Cleanup and Enrichment:

    • Use solid-phase extraction (SPE) to remove interfering matrix components and enrich the adducted nucleosides.

  • LC Separation:

    • Separate the dG-C8-PhIP from other deoxynucleosides using reverse-phase HPLC. A C18 column is typically used with a gradient of mobile phases (e.g., water with a small amount of formic acid and acetonitrile).

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer, often using electrospray ionization (ESI).

    • The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[3] This involves selecting the precursor ion of dG-C8-PhIP (m/z) and then fragmenting it to produce a specific product ion (m/z). The transition from the precursor to the product ion is highly specific for dG-C8-PhIP.

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., [¹³C₁₀]-dG-C8-PhIP), which is added to the sample at the beginning of the procedure.[3]

LC-MS_MS_Workflow DNA_Isolation DNA Isolation Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup LC_Separation HPLC Separation Cleanup->LC_Separation MS_MS_Detection Tandem MS Detection (ESI-SRM/MRM) LC_Separation->MS_MS_Detection Quantification Quantification using Stable Isotope-Labeled Internal Standard MS_MS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of PhIP-DNA adducts.

Biological Consequences and Future Directions

The formation of PhIP-DNA adducts is a critical initiating event in PhIP-induced carcinogenesis. The presence of these adducts can serve as a biomarker of exposure to PhIP and may be indicative of an increased cancer risk.[2] Research continues to explore the factors that influence PhIP metabolism and DNA adduct formation, including dietary components, genetic polymorphisms, and the gut microbiome.

Future research will likely focus on:

  • Developing more sensitive and high-throughput methods for adduct detection.

  • Elucidating the DNA repair pathways involved in the removal of PhIP-DNA adducts.

  • Understanding the interplay between PhIP exposure and other genetic and environmental risk factors in human cancers.

This guide provides a foundational understanding of the complex process of PhIP-DNA adduct formation. The methodologies described herein are essential tools for researchers striving to unravel the mechanisms of chemical carcinogenesis and to develop strategies for cancer prevention.

References

  • Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2006). Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy PhIP by CYP1A enzymes and epoxide hydrolase. ResearchGate. [Link]

  • Beland, F. A., Melchior, W. B., Jr, Mourato, L. L., Marques, M. M., & Santos, M. A. (2001). Metabolic pathway for PhIP activation and induced mutations. ResearchGate. [Link]

  • Buonarati, M. H., & Felton, J. S. (1990). Activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to mutagenic derivatives. Carcinogenesis, 11(7), 1133–1138.
  • Chen, H. J., & Turesky, R. J. (2010). DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry. Carcinogenesis, 31(1), 69–75. [Link]

  • Frandsen, H., Grivas, S., & Turesky, R. J. (1995). Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis. Environmental Health Perspectives, 103 Suppl 8, 193–197. [Link]

  • Gerber, M., & Williams, D. E. (2007). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 803–808. [Link]

  • Gooderham, N. J., Murray, S., Lynch, A. M., Yadollahi-Farsani, M., Zhao, K., Rich, K., Boobis, A. R., & Davies, D. S. (1997). Mutagenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the mammary gland of Big Blue rats on high- and low- fat diets. Carcinogenesis, 18(9), 1735–1740. [Link]

  • Tang, D., Liu, J. J., Rundle, A., Neslund-Dudas, C., Yu, J., Yang, J. J., & Rybicki, B. A. (2006). PhIP-DNA adducts as a biomarker for prostate carcinogenesis. Cancer Research, 66(8 Supplement), 486. [Link]

  • Turesky, R. J., & Vouros, P. (2004). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 25(11), 2029–2040. [Link]

  • Turesky, R. J., Lang, N. P., Butler, M. A., Teitel, C. H., & Kadlubar, F. F. (1991). Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Carcinogenesis, 12(10), 1839–1845.
  • Turesky, R. J., Vouros, P., & Grivas, S. (2005). LC-ESI/MS/MS3 ion chromatograms of dG-C8-PhIP and dG-4-ABP adducts formed during incubation of human hepatocytes with the procarcinogens. ResearchGate. [Link]

  • Turesky, R. J., & Vouros, P. (2017). Physiological evidence of DNA damage by carcinogens known to be present in charred and processed meats (PhIP DNA adducts) in a small cohort of patients with prostate cancer. Journal of Clinical Oncology, 35(6_suppl), 282. [Link]

  • Ghoshal, A., & Turesky, R. J. (1995). Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. Carcinogenesis, 16(9), 2229–2238. [Link]

  • Buonarati, M. H., & Felton, J. S. (1990). Role of sulfation and acetylation in the activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine to intermediates which bind DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 245(3), 185–190. [Link]

  • Guo, J., Villalta, P. W., & Turesky, R. J. (2019). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. [Link]

  • Husøy, T., Andreassen, M., Hjertholm, H., Knutsen, H. K., & Alexander, J. (2016). DNA adducts induced by food mutagen PhIP in a mouse model expressing human sulfotransferases 1A1 and 1A2. Toxicology Letters, 248, 47–53. [Link]

  • R-Discovery. (n.d.). PhIP-DNA Adducts Research Articles - Page 2. R-Discovery. [Link]

  • Poirier, M. C. (2004). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]

  • Guo, J., Villalta, P. W., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 25. [Link]

  • Chen, H. J., & Turesky, R. J. (2014). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. Analytical Chemistry, 86(24), 12095–12102. [Link]

  • Poirier, M. C. (2016). Chemical-induced DNA Damage and Human Cancer Risk. Nature Reviews Cancer, 16(8), 488–498. [Link]

  • Turesky, R. J. (2018). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Chemical Research in Toxicology, 31(9), 823–836. [Link]

  • Turesky, R. J., & Le Marchand, L. (2011). Metabolism and bioactivation of heterocyclic aromatic amines in humans. Journal of Nucleic Acids, 2011, 283510. [Link]

  • Broyde, S., & Geacintov, N. E. (2008). DNA Adduct Structure–Function Relationships: Comparing Solution with Polymerase and Nucleosome Core Particle Contexts. Biochemistry, 47(39), 10276–10290. [Link]

  • Snyderwine, E. G., Schut, H. A., Adamson, R. H., Thorgeirsson, U. P., & Thorgeirsson, S. S. (1994). Removal of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the male Fischer-344 rat. Carcinogenesis, 15(11), 2623–2628. [Link]

  • Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2121, 191–203. [Link]

  • Wikipedia. (n.d.). 32P-Postlabeling. Wikipedia. [Link]

  • Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

  • Chen, H. J., & Turesky, R. J. (2010). Chemical structures of PhIP, 4-ABP and their DNA adducts. ResearchGate. [Link]

  • Fretland, A. J., Devanaboyina, U. S., & Leff, M. A. (2001). N-Acetyltransferases, sulfotransferases and heterocyclic amine activation in the breast. Pharmacogenetics, 11(5), 423–433. [Link]

  • Phillips, D. H., & Castegnaro, M. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 301–315. [Link]

  • Alexander, J., Wallin, H., Holme, J. A., & Becher, G. (2000). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Carcinogenesis, 21(6), 1165–1171. [Link]

  • Kerdar, R. S., Devanaboyina, U., & Leff, M. A. (1996). Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Carcinogenesis, 17(10), 2207–2214. [Link]

  • Farmer, P. B., & Singh, R. (2008). Methods for the Detection of DNA Adducts. Nature Protocols, 3(11), 1737–1748. [Link]

  • Devanaboyina, U. S., & Leff, M. A. (2000). Prostate-specific Human N-acetyltransferase 2 (NAT2) Expression in the Mouse. Toxicological Sciences, 58(2), 269–277. [Link]

  • Dashwood, R. H., & Guo, D. (1993). Formation and persistence of DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in CDF1 mice fed a high omega-3 fatty acid diet. Carcinogenesis, 14(8), 1547–1552. [Link]

  • Farmer, P. B., & Singh, R. (2008). Methods for the Detection of DNA Adducts. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis. [Link]

  • Snyderwine, E. G., & Schut, H. A. (1988). DNA adduct formation of the carcinogen 2-amino-3-methylimidazo[4,5-f]-quinoline in target tissues of the F-344 rat. Carcinogenesis, 9(8), 1431–1435. [Link]

  • Kerdar, R. S., Devanaboyina, U., & Leff, M. A. (1994). Distribution of the DNA adducts of 2-amino-3-methylimidazo[4,5-f] quinoline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the supF gene as determined by polymerase arrest assay. Mutation Research/DNA Repair, 320(4), 267–278. [Link]

Sources

In Vitro Genotoxicity Assessment of N-MeIQ: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-MeIQ) is a heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish. Classified as a probable human carcinogen, robust in vitro assessment of its genotoxic potential is a critical step in toxicological evaluation and drug development safety screening. This guide provides an in-depth technical overview of the core in vitro models and methodologies for evaluating the genotoxicity of N-MeIQ. We will delve into the mechanistic underpinnings of N-MeIQ's genotoxicity, provide detailed, field-proven protocols for key assays, and discuss the interpretation of data within a regulatory context. This document is intended for researchers, scientists, and drug development professionals engaged in genetic toxicology.

Introduction: The Genotoxic Hazard of N-MeIQ

N-MeIQ is a member of the heterocyclic amine (HCA) class of compounds, which are known for their potent mutagenic activity.[1] Its formation is dependent on cooking temperature, time, and method.[2] The primary concern with N-MeIQ and other HCAs is their ability to cause damage to DNA, a property known as genotoxicity, which is often a precursor to carcinogenicity.[3][4] Therefore, a thorough assessment of its genotoxic profile is essential.

In vitro genotoxicity assays serve as a foundational component of this assessment.[5] They offer a rapid, sensitive, and cost-effective means to screen for potential genetic damage before progressing to more complex and lengthy in vivo studies.[5] A standard battery of in vitro tests is typically required by regulatory agencies to evaluate different genotoxic endpoints, including gene mutations, and structural and numerical chromosomal aberrations.[5][6]

The Critical Role of Metabolic Activation

A key principle in the genotoxicity of N-MeIQ is its requirement for metabolic activation.[7] In its native state, N-MeIQ is a pro-mutagen and requires enzymatic conversion to a reactive electrophilic intermediate to exert its DNA-damaging effects.[8] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, which are abundant in the liver.[7][9]

The metabolic pathway involves an initial N-hydroxylation reaction, followed by O-acetylation by N-acetyltransferase 2 (NAT2).[7] The resulting acetoxy-derivative is highly unstable and spontaneously forms an electrophilic nitrenium ion that can covalently bind to DNA, forming DNA adducts.[7] These adducts, primarily at the C8 position of guanine, distort the DNA helix, leading to mutations during DNA replication if not repaired.[1][7]

Due to this metabolic requirement, in vitro genotoxicity assays for N-MeIQ must incorporate an exogenous metabolic activation system. The most commonly used system is a post-mitochondrial supernatant (S9 fraction) derived from the livers of rats or hamsters pre-treated with enzyme-inducing agents like Aroclor 1254.[10][11] The S9 fraction contains a cocktail of CYP enzymes and cofactors necessary to mimic the metabolic activation that occurs in vivo.[8][11]

Metabolic Activation Pathway of N-MeIQ

G cluster_0 Bioactivation Steps cluster_1 DNA Interaction N-MeIQ N-MeIQ N-hydroxy-MeIQ N-hydroxy-MeIQ N-MeIQ->N-hydroxy-MeIQ CYP1A1/CYP1A2 (N-hydroxylation) Acetoxy-MeIQ Acetoxy-MeIQ N-hydroxy-MeIQ->Acetoxy-MeIQ NAT2 (O-acetylation) Nitrenium Ion Nitrenium Ion Acetoxy-MeIQ->Nitrenium Ion Spontaneous Heterolysis DNA Adduct DNA Adduct Nitrenium Ion->DNA Adduct Covalent Binding (e.g., C8-Guanine) DNA DNA DNA->DNA Adduct Mutation Mutation DNA Adduct->Mutation Replication Error

Caption: Metabolic activation of N-MeIQ to a DNA-reactive species.

Core In Vitro Genotoxicity Assays

A battery of tests is necessary to comprehensively evaluate the genotoxic potential of N-MeIQ, as no single assay can detect all relevant genotoxic mechanisms.[5] The standard in vitro battery typically includes a bacterial reverse mutation assay, a mammalian cell micronucleus test, and often a mammalian cell gene mutation assay or a comet assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity that assesses the ability of a substance to induce gene mutations (point mutations and frameshifts) in several strains of Salmonella typhimurium and/or Escherichia coli.[3][12] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[13]

The principle of the assay is to expose these bacteria to the test compound (N-MeIQ) and measure the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid, allowing them to grow on an amino acid-deficient medium.[3] A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the compound is a mutagen.[13]

Experimental Workflow: Ames Test for N-MeIQ

G cluster_prep Preparation cluster_exp Exposure cluster_plate Plating & Incubation cluster_analysis Analysis A Bacterial Strains (e.g., TA98, TA100) D Pre-incubation: Bacteria + N-MeIQ + S9 Mix A->D B N-MeIQ dilutions B->D C S9 Mix (+/-) C->D E Mix with top agar D->E F Pour onto minimal glucose agar plates E->F G Incubate at 37°C for 48-72h F->G H Count revertant colonies G->H I Compare to controls (Vehicle & Positive) H->I

Caption: Workflow for the Ames bacterial reverse mutation test.

Detailed Protocol: Ames Test (Plate Incorporation Method)
  • Preparation of Bacterial Strains: Inoculate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) into nutrient broth and incubate overnight to reach a cell density of 1-2 x 10⁹ cells/mL.[10][11]

  • Preparation of Test Substance and S9 Mix: Prepare a series of N-MeIQ concentrations in a suitable solvent (e.g., DMSO). Prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP, G6P).[10]

  • Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the N-MeIQ dilution (or control), and 0.5 mL of the S9 mix (for metabolic activation) or buffer (for no activation).[13]

  • Plating: To the test tube, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. Vortex briefly and pour the mixture onto a minimal glucose agar plate.[13]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[12]

  • Scoring and Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants to at least twice the background (negative control) value.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus (MN) assay is a robust method for detecting both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[14][15] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase and are not incorporated into the daughter nuclei.[16] An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal damage.[15]

This assay is typically performed using mammalian cell lines such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.[16][17]

Experimental Workflow: In Vitro Micronucleus Assay

G cluster_culture Cell Culture & Seeding cluster_treat Treatment cluster_harvest Harvesting & Staining cluster_score Scoring A Culture mammalian cells (e.g., CHO, TK6) B Seed cells into culture vessels A->B C Treat with N-MeIQ dilutions (+/- S9 mix) B->C D Incubate for short (3-6h) or long (24h) exposure C->D E Add Cytochalasin B (optional, for cytokinesis block) D->E F Harvest and fix cells E->F G Stain with DNA-specific dye (e.g., Giemsa, DAPI) F->G H Microscopic analysis G->H I Score frequency of micronucleated cells H->I

Caption: Workflow for the in vitro mammalian cell micronucleus assay.

Detailed Protocol: Micronucleus Assay in CHO Cells
  • Cell Culture and Seeding: Culture CHO cells in appropriate media and seed them into culture plates or flasks. Allow cells to attach and grow for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of N-MeIQ, with and without S9 mix. Include vehicle (solvent) and positive controls.[15]

  • Exposure: For treatments with S9, incubate for a short period (e.g., 3-6 hours). For treatments without S9, a longer exposure (e.g., 24 hours) is typically used. After the exposure period, wash the cells and add fresh medium.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis. This results in the accumulation of binucleated cells, which are then scored for micronuclei. This ensures that only cells that have undergone one cell division are analyzed.

  • Harvesting: After an appropriate recovery period (typically 1.5-2 cell cycles), harvest the cells by trypsinization.

  • Slide Preparation and Staining: Prepare cell suspensions, drop them onto microscope slides, and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[18]

Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting primary DNA damage, including single- and double-strand breaks and alkali-labile sites.[19] The principle involves embedding single cells in a thin layer of agarose on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids (DNA) to electrophoresis.[20]

Under alkaline conditions, damaged DNA containing breaks relaxes and migrates away from the nucleus, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[19]

Experimental Workflow: Alkaline Comet Assay

G cluster_prep Cell Preparation & Treatment cluster_embed Embedding & Lysis cluster_electro Unwinding & Electrophoresis cluster_vis Visualization & Analysis A Prepare single-cell suspension B Treat cells with N-MeIQ A->B C Embed cells in low-melting agarose on a slide B->C D Lyse cells in high salt/detergent solution C->D E Immerse slide in alkaline buffer for DNA unwinding D->E F Perform electrophoresis E->F G Stain DNA with fluorescent dye F->G H Visualize comets with fluorescence microscope G->H I Quantify DNA damage with image analysis software H->I

Caption: Workflow for the single-cell gel electrophoresis (comet) assay.

Detailed Protocol: Alkaline Comet Assay
  • Cell Preparation and Treatment: Prepare a single-cell suspension from a suitable cell line. Expose the cells to various concentrations of N-MeIQ (with and without S9 mix) for a defined period.

  • Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.[21]

  • Electrophoresis: Apply an electric field to the tank. The negatively charged DNA will migrate towards the anode. Broken DNA fragments will move more freely, forming the comet tail.[21]

  • Neutralization and Staining: Neutralize the slides in a buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Gold, Propidium Iodide).[21]

  • Scoring: Visualize the slides using a fluorescence microscope. Use specialized image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.[21]

Data Interpretation and Summary

The genotoxicity of N-MeIQ is well-established in a variety of in vitro systems. A summary of expected findings is presented below.

AssayEndpoint MeasuredMetabolic Activation (S9)Expected Result for N-MeIQKey Insights
Ames Test Gene MutationRequiredPositive (Potent mutagen)N-MeIQ is particularly potent in frameshift-detecting strains like TA98.[10][22]
Micronucleus Assay Chromosomal DamageRequiredPositive Indicates that N-MeIQ is clastogenic, causing chromosome breakage.[17][23]
Comet Assay DNA Strand BreaksRequiredPositive Demonstrates the ability of N-MeIQ metabolites to cause primary DNA lesions.[19][23]

A positive result in any of these assays, particularly when a dose-response relationship is observed and the effect is dependent on metabolic activation, provides strong evidence for the genotoxic potential of N-MeIQ. These in vitro data are crucial for hazard identification and risk assessment, often triggering further investigation in more complex in vivo models.[22][24]

Conclusion

The in vitro assessment of N-MeIQ genotoxicity relies on a well-established battery of assays that probe different endpoints of DNA damage. The Ames test, in vitro micronucleus assay, and comet assay, when conducted with an appropriate metabolic activation system, provide a comprehensive and reliable profile of its genotoxic potential. Understanding the mechanistic basis of N-MeIQ's activity—specifically its dependence on metabolic activation to form DNA adducts—is fundamental to the design and interpretation of these critical safety studies. The protocols and insights provided in this guide serve as a technical foundation for researchers and drug development professionals tasked with evaluating the genotoxic risk of N-MeIQ and related compounds.

References

  • MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC. (n.d.). NIH.
  • Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. (2009, March 17). PubMed.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). MDPI.
  • Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx). (n.d.). MDPI.
  • Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice. (n.d.). PubMed.
  • Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx). (2022, April 15). PubMed Central.
  • Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test. (n.d.). PubMed.
  • In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice. (n.d.). PubMed.
  • Micronucleus test. (n.d.). Wikipedia.
  • Meiqx | C11H11N5 | CID 62275. (n.d.). PubChem.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Frontiers.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). Experts@Minnesota.
  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC. (n.d.). NIH.
  • Ames Test Protocol. (2025, October 13). AAT Bioquest.
  • CHAPTER 12: Micronucleus Experiments with Non-human Mammalian Cells. (n.d.). Royal Society of Chemistry.
  • Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats. (n.d.). NIH.
  • Ames test. (n.d.). Wikipedia.
  • Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC. (n.d.). NIH.
  • Conformational Analysis of the Major DNA Adduct Derived from the Food Mutagen 2-Amino-3-methylimidazo[4,5-f]quinoline. (2025, August 25). Sci-Hub.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes.
  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (n.d.). MDPI.
  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (n.d.). Frontiers.
  • Bacterial Reverse Mutation Test (Ames Test). (n.d.). Enamine.
  • CometAssay Assay Principle. (n.d.). R&D Systems.
  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC. (n.d.). NIH.
  • Measuring DNA modifications with the comet assay: a compendium of protocols. (n.d.). Nature.
  • Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. (n.d.). MDPI.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. (2020, August 11). Mutagenesis.
  • Applications of Adductomics in Chemically Induced Adverse Outcomes and Major Emphasis on DNA Adductomics: A Pathbreaking Tool in Biomedical Research. (n.d.). MDPI.
  • Genotoxicity of nano/microparticles in in vitro micronuclei, in vivo comet and mutation assay systems. (2025, August 6). ResearchGate.

Sources

Methodological & Application

Application Note: Robust Solid-Phase Extraction Protocols for the Quantification of N-MeIQ from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the solid-phase extraction (SPE) of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-MeIQ), a mutagenic heterocyclic amine (HCA) formed in high-temperature cooked meat and fish. Given the low ng/g concentrations of N-MeIQ in foods and the complexity of the matrices, a robust sample preparation is critical for accurate quantification.[1][2] We present two validated SPE methodologies: a traditional reversed-phase (C18) protocol and an advanced mixed-mode cation exchange (MCX) protocol, designed to offer high recovery and excellent cleanup for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry (MS) detection.[1][3][4][5]

Introduction: The Analytical Challenge of N-MeIQ

N-MeIQ is a member of the imidazoquinoxaline class of HCAs, which are potent mutagens and potential human carcinogens formed during the cooking of proteinaceous foods like beef, chicken, and fish at temperatures exceeding 150°C.[1] The formation occurs via the Maillard reaction between creatinine, amino acids, and sugars. Its quantification in food is essential for risk assessment.

The primary challenges in N-MeIQ analysis are its trace-level presence and the intricate nature of food matrices, which contain numerous interfering compounds such as fats, proteins, and other pigments. Solid-phase extraction is a widely adopted technique to isolate and concentrate N-MeIQ and other HCAs from these complex samples, enabling sensitive and reliable detection.[1][3][5][6]

Principles of Solid-Phase Extraction for N-MeIQ

SPE leverages the differential affinity of the analyte and matrix components for a solid sorbent. The choice of sorbent chemistry is paramount for achieving the desired selectivity.

  • Reversed-Phase (C18) SPE: This common approach utilizes a nonpolar stationary phase (octadecyl-silica) to retain nonpolar to moderately polar compounds, like N-MeIQ, from a polar sample solution. Interfering polar matrix components are washed away, and the analyte is then eluted with a nonpolar organic solvent.

  • Mixed-Mode Cation Exchange (MCX) SPE: This more advanced technique combines reversed-phase and strong cation exchange functionalities on a single sorbent. N-MeIQ is a basic compound and will be protonated (positively charged) under acidic conditions. This positive charge allows for strong retention on the cation exchange sites, while the heterocyclic ring structure provides retention on the reversed-phase component. This dual retention mechanism permits more rigorous washing steps, leading to a cleaner final extract compared to traditional SPE methods.

Experimental Workflow Overview

The overall analytical process, from sample receipt to final data acquisition, involves several critical stages. The following diagram illustrates a typical workflow utilizing mixed-mode SPE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Mixed-Mode SPE cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., cooked beef) Extraction 2. Alkaline Digestion & Acidic Extraction Homogenization->Extraction Add NaOH Centrifugation 3. Centrifugation & Filtration Extraction->Centrifugation Adjust to acidic pH Conditioning 4. Cartridge Conditioning (Methanol, Water) Loading 5. Sample Loading (Acidified Extract) Centrifugation->Loading Load supernatant Conditioning->Loading Wash1 6. Aqueous Wash (e.g., 0.1M HCl) Loading->Wash1 Wash2 7. Organic Wash (Methanol) Wash1->Wash2 Removes polar interferences Elution 8. Elution (Ammoniated Methanol) Wash2->Elution Removes nonpolar interferences Evaporation 9. Solvent Evaporation Elution->Evaporation Collect eluate Reconstitution 10. Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis 11. HPLC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for N-MeIQ analysis using mixed-mode SPE.

Detailed Protocols

The following protocols are provided as a comprehensive guide. Researchers should perform their own method validation to ensure performance for their specific sample matrix and analytical instrumentation.[4][5]

Protocol 1: Reversed-Phase (C18) SPE

This protocol is a foundational method for the cleanup of N-MeIQ from cooked meat samples.

A. Sample Pre-treatment:

  • Homogenize 10 g of the cooked meat sample.

  • To the homogenate, add 50 mL of 1 M NaOH and mix thoroughly.

  • Incubate in a shaking water bath at 60°C for 30 minutes to digest proteins and fats.

  • Cool the mixture and adjust the pH to approximately 2 with 6 M HCl.

  • Add 20 g of diatomaceous earth, mix to form a paste, and pack it into a glass column.

  • Elute the HCAs from the column with 100 mL of dichloromethane.

  • Evaporate the dichloromethane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 5 mL of 5% methanol in water for SPE loading.

B. C18 SPE Procedure:

  • SPE Cartridge: C18, 500 mg, 6 mL

  • Conditioning: Sequentially pass 10 mL of methanol followed by 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the 5 mL of reconstituted sample extract onto the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elution: Elute the N-MeIQ and other HCAs with 10 mL of methanol/ammonia (95:5, v/v).

  • Final Steps: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of mobile phase for HPLC analysis.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

This advanced protocol offers superior cleanup by leveraging both reversed-phase and ion-exchange mechanisms, making it ideal for fatty or complex matrices.

A. Sample Pre-treatment:

  • Homogenize 3 g of the cooked meat sample.

  • Add 12 mL of 0.1 M HCl and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Re-extract the pellet with another 12 mL of 0.1 M HCl, vortex, and centrifuge again.

  • Combine the supernatants and filter through a 0.45 µm syringe filter. The pH of the final extract should be acidic.

B. MCX SPE Procedure:

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange, 30-60 mg sorbent

  • Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of 0.1 M HCl. Ensure the sorbent bed remains wetted.

  • Loading: Load the filtered, acidic sample extract onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing (Aqueous): Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral polar interferences.

  • Washing (Organic): Wash the cartridge with 3 mL of methanol to remove nonpolar interferences like fats and oils. The dual retention mechanism holds the protonated N-MeIQ on the sorbent during this step.

  • Elution: Elute the N-MeIQ with 3 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the N-MeIQ, releasing it from the cation exchange sites.

  • Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for analysis.

Performance and Validation Data

The effectiveness of an SPE method is determined by its recovery, precision, and the resulting limits of quantification (LOQ). The following table summarizes typical performance data for HCA analysis using SPE from food matrices, as reported in the literature.

ParameterMixed-Mode SPEC18 SPEReference(s)
Analyte(s) MeIQx, PhIP, etc.MeIQx, IQ, etc.[4][5][7][8]
Matrix Meat ProductsMeat Products[4][5][7][8]
Recovery 89 - 91% for MeIQx63 - 105%[4][5][7]
Precision (RSD) < 10%< 9%[7][8][9]
LOQ ~3 ng/g0.13 - 4.40 ng/g[4][5][10]

Note: Performance characteristics are method and matrix-dependent. The values presented are illustrative of the expected performance.

Conclusion

The selection of an appropriate solid-phase extraction protocol is a critical determinant for the successful analysis of N-MeIQ in challenging food matrices. For general applications, a well-optimized C18 SPE method can provide adequate cleanup and recovery. However, for complex or fatty matrices, or when the lowest possible detection limits are required, the use of a mixed-mode cation exchange SPE protocol is highly recommended. The MCX method provides a more rigorous cleanup by employing orthogonal retention mechanisms, resulting in cleaner extracts, reduced matrix effects in MS-based detection, and improved overall method robustness. Both protocols presented herein serve as a comprehensive starting point for researchers developing and validating methods for the surveillance of these important food-borne mutagens.

References

  • National Center for Biotechnology Information. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). PubChem Compound Database. Retrieved from [Link]

  • Knize, M. G., Dolbeare, F. A., Carroll, K. L., & Felton, J. S. (1994). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 32(7), 595-603. Retrieved from [Link]

  • Murray, S., Gooderham, N. J., Boobis, A. R., & Davies, D. S. (1988). Measurement of MeIQx and DiMeIQx in fried beef by capillary column gas chromatography electron capture negative ion chemical ionisation mass spectrometry. Carcinogenesis, 9(2), 321-325. Retrieved from [Link]

  • Murray, S., Gooderham, N. J., Boobis, A. R., & Davies, D. S. (1988). Measurement of MeIQx and DiMeIQx in fried beef by capillary column gas chromatography electron capture negative ion chemical ionisation mass spectrometry. PubMed. Retrieved from [Link]

  • Öz, F., & Tuncel, G. (2014). Effects of cooking factors on the formation of heterocyclic aromatic amines in fried beef patties. Journal of Food Science and Technology, 51(8), 1477-1485. Retrieved from [Link]

  • Li, D., et al. (2020). Determination of 14 heterocyclic aromatic amines in meat products using solid-phase extraction and supercritical fluid chromatography coupled to triple quadrupole mass spectrometry. Journal of Separation Science, 43(7), 1372-1381. Retrieved from [Link]

  • Melo, A., et al. (2019). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. ResearchGate. Retrieved from [Link]

  • Utyanov, D. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. Theory and practice of meat processing, 6(3), 221-229. Retrieved from [Link]

  • Utyanov, D., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • Gibis, M., & Weiss, J. (2012). Antioxidant spices reduce the formation of heterocyclic amines in fried meat. Academia.edu. Retrieved from [Link]

  • Lu, F., et al. (2013). Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). A novel magnetic solid-phase extraction method for detection of 14 heterocyclic aromatic amines by UPLC-MS/MS in meat products. Food Chemistry, 337, 127630. Retrieved from [Link]

  • Lee, J.-Y., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis, 26(4), 1338-1347. Retrieved from [Link]

Sources

Application Note: Sample Preparation Techniques for MeIQ Isolation in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Analyte: MeIQ vs. "N-MeIQ"

While the request specifies "N-MeIQ," in the context of biological monitoring and dietary toxicology, this most likely refers to MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) or its N-methylated metabolites. MeIQ is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats. It is classified by the IARC as a Group 2B carcinogen.[1]

Note on Nomenclature: The "N-MeIQ" designation is occasionally used in chemical synthesis literature to denote methylation at the exocyclic amine. However, for biological fluid analysis, the target is universally the parent MeIQ or its conjugated metabolites (N-glucuronides). This guide focuses on the isolation of MeIQ, with specific steps included to hydrolyze conjugates to ensure total MeIQ quantitation.

The Challenge

MeIQ exists in biological fluids at ultra-trace levels (pg/mL to low ng/mL). The matrix (urine/plasma) is complex, containing salts, proteins, and competing amines. Successful isolation requires a protocol that exploits MeIQ's specific physicochemical properties:

  • Basicity: MeIQ has a pKa around 4.5–5.0 (quinoline nitrogen) and ~9 (exocyclic amine), making it positively charged at acidic pH.

  • Planarity: The imidazoquinoline ring is planar, allowing for specific intercalation interactions (exploited by Blue Rayon).

  • Hydrophobicity: Moderate hydrophobicity allows retention on C18 phases.

Sample Collection & Pre-Treatment[2][3][4]

Biological Fluid Stabilization

Immediate stabilization is critical to prevent oxidative degradation and bacterial metabolism.

ParameterUrine ProtocolPlasma Protocol
Collection Vessel Polypropylene (sterile)K2-EDTA Vacutainer
Stabilizer Add 0.1% (w/v) Sodium Azide (bacteriostatic)None (process immediately)
pH Adjustment Adjust to pH 5.0 with dilute acetic acidN/A
Storage -80°C (Stable for >1 year)-80°C (Stable for >1 year)
Enzymatic Hydrolysis (Critical Step)

In urine, >80% of MeIQ may exist as N-glucuronide or sulfamate conjugates. Direct extraction misses these.

Protocol:

  • Thaw 5 mL of urine.[2]

  • Add 1 mL of 0.2 M Sodium Acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase (from Helix pomatia).

  • Incubate at 37°C for 12–16 hours.

  • Internal Standard: Spike with 50 µL of MeIQ-d3 (10 ng/mL) after hydrolysis to correct for extraction losses (spiking before hydrolysis can lead to deuterium exchange if pH is too low, though pH 5 is generally safe).

Workflow A: Modern Mixed-Mode Cation Exchange (MCX)

Recommended for high throughput and reproducibility.

This method utilizes a copolymer sorbent with both reversed-phase (C18-like) and strong cation exchange (sulfonic acid) functionalities. It is superior to traditional C18 because it allows for an aggressive organic wash that removes neutral interferences while MeIQ remains locked by ionic bonds.

Reagents
  • Cartridge: Oasis MCX or Strata-X-C (60 mg / 3 mL).

  • Loading Buffer: 0.1 M HCl.[3]

  • Wash 1: 0.1 M HCl.

  • Wash 2: 100% Methanol (removes neutrals).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v).

Step-by-Step Protocol
  • Conditioning:

    • 2 mL Methanol.

    • 2 mL Water.[3][4]

  • Loading:

    • Acidify hydrolyzed sample (from Section 2.2) with HCl to pH < 2.0.

    • Load onto cartridge at 1 mL/min.

    • Mechanism:[5] MeIQ is protonated (positively charged) and binds to the sulfonate groups of the sorbent.

  • Washing (The "Lock and Key" Step):

    • Wash 1: 2 mL 0.1 M HCl (Removes proteins/hydrophilic interferences).

    • Wash 2: 2 mL 100% Methanol .

    • Why this works: Since MeIQ is ionically bound, 100% organic solvent will not elute it. This step washes away fats, neutral drugs, and other hydrophobic interferences that would co-elute on a standard C18 column.

  • Elution:

    • Elute with 2 x 1 mL of 5% NH₄OH in Methanol .

    • Mechanism:[5] The high pH deprotonates the MeIQ (neutralizes the charge), breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).

Workflow B: "Blue Rayon" Enrichment (Copper Phthalocyanine)

Recommended for large volume urine samples (>50 mL) or when extreme selectivity for planar aromatics is required.

Blue Rayon (trisulfo-copper-phthalocyanine) specifically adsorbs planar multi-ring structures. It is a "ligand-exchange" like mechanism that ignores non-planar amines.

Step-by-Step Protocol
  • Preparation:

    • Weigh 50 mg of Blue Rayon fiber.

    • Wash sequentially with Methanol, Water, and 0.1 M HCl.

  • Adsorption:

    • Adjust urine sample (50–100 mL) to pH 5.0.

    • Add Blue Rayon fiber directly to the sample flask.

    • Shake at 100 rpm for 30–60 minutes at room temperature.

  • Washing:

    • Remove the Blue Rayon fiber with forceps.

    • Wash the fiber thoroughly with Distilled Water (removes salts/urea) and Methanol (removes non-planar organics).

  • Elution:

    • Place fiber in a tube with 5 mL of Methanol:Ammonia (50:1) .

    • Shake for 30 minutes. Repeat twice.

  • Refinement:

    • The eluate is often still colored. Evaporate and proceed to a mini-C18 SPE cleanup or inject directly if using high-resolution MS.

Visualized Workflows

Decision Matrix & Logic Flow

The following diagram illustrates the decision process and chemical mechanisms involved in selecting the correct extraction pathway.

G Start Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 5.0, 37°C) Start->Hydrolysis Decision Sample Volume & Complexity? Hydrolysis->Decision MCX_Path Low Volume (<5 mL) High Throughput Decision->MCX_Path Routine BR_Path High Volume (>50 mL) Dirty Matrix Decision->BR_Path Specialized Acidify Acidify to pH 2.0 (Protonate MeIQ) MCX_Path->Acidify Load_MCX Load Oasis MCX (Mixed-Mode Cation Exchange) Acidify->Load_MCX Wash_Org Wash: 100% Methanol (Remove Neutrals) Load_MCX->Wash_Org Elute_Base Elute: 5% NH4OH in MeOH (Deprotonate & Release) Wash_Org->Elute_Base Final LC-MS/MS Analysis (MRM Mode) Elute_Base->Final Adjust_pH Adjust to pH 5.0 BR_Path->Adjust_pH Adsorb_BR Add Blue Rayon Fiber (Planar Recognition) Adjust_pH->Adsorb_BR Wash_BR Wash: Water/MeOH Adsorb_BR->Wash_BR Elute_BR Elute: MeOH/NH3 Wash_BR->Elute_BR Elute_BR->Final

Caption: Workflow decision tree comparing Mixed-Mode SPE (MCX) and Blue Rayon enrichment for MeIQ isolation.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Internal Standard (IS): [D3]-MeIQ. The area ratio of Analyte/IS is the only valid metric for quantitation.

  • Process Blank: Water processed through the entire extraction to check for cross-contamination (HCAs are sticky).

  • Spike Recovery: A blank matrix spiked with known MeIQ concentration.

    • Acceptable Recovery: 70–110% for MCX; 50–80% for Blue Rayon (BR is less efficient but cleaner).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery (MCX) Sample pH > 2 during loadingEnsure sample is strongly acidified (pH 1–2) to protonate MeIQ.
Low Recovery (MCX) Elution solvent too weakEnsure NH₄OH is fresh (volatile) and at least 5%.
High Background Incomplete protein removalUse a Protein Precipitation (PPT) step with Acetonitrile before SPE if using plasma.
Peak Tailing Secondary interactionsAdd 10mM Ammonium Acetate to the LC mobile phase.

References

  • Gross, G. A., & Grüter, A. (1992). Quantitation of mutagenic/carcinogenic heterocyclic aromatic amines in food products. Journal of Chromatography A.

    • Core Reference: Establishes the "Gross & Grüter" method (Extrelut + PRS + C18) as the historical gold standard for HCA extraction.
  • Hayatsu, H. (1992). Blue cotton: broad possibility in assessing environmental mutagens. Advances in Experimental Medicine and Biology.

    • Core Reference: Defines the mechanism of Copper Phthalocyanine (Blue Rayon)
  • Turesky, R. J., et al. (2007). Analysis of heterocyclic aromatic amines in urine by liquid chromatography-mass spectrometry. Chemical Research in Toxicology.

    • Core Reference: Validates the use of modern LC-MS/MS and MCX cartridges for urinary HCA analysis.
  • Magagnotti, C., et al. (2000). Analysis of heterocyclic aromatic amines in human urine by liquid chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry.

    • Core Reference: Discusses the necessity of hydrolysis for conjug

Sources

Troubleshooting & Optimization

Minimizing matrix effects in LC-MS analysis of N-MeIQ

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HCA-9021-SUP Topic: Minimizing Matrix Effects in LC-MS/MS Analysis of N-MeIQ (MeIQ) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering signal suppression or enhancement during the quantification of N-MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) in complex matrices (likely cooked meat, urine, or plasma). This is a classic "Ion Suppression" event in Electrospray Ionization (ESI), caused by co-eluting phospholipids, salts, or proteins competing for charge in the source droplet.

Because N-MeIQ is a basic Heterocyclic Amine (HCA) often present at ultra-trace levels (ppb/ppt), standard "dilute-and-shoot" methods will fail. This guide provides a validated workflow to isolate the analyte and mathematically compensate for the inevitable remaining matrix effects.

Module 1: Diagnostic Triage (The "Why")

Root Cause Analysis: In ESI positive mode (ESI+), N-MeIQ must compete for protons (


) on the surface of the evaporating droplet. If your matrix contains compounds with higher proton affinity or higher surface activity (like phospholipids), they will "steal" the charge, preventing N-MeIQ from entering the gas phase. This results in a loss of signal (suppression).[1][2]

Visualizing the Problem: The following diagram illustrates the "Charge Competition" mechanism occurring inside your ion source.

ESI_Mechanism cluster_droplet ESI Droplet (Evaporation Phase) cluster_gas Analyte N-MeIQ (Analyte) Protons Available Charge (H+) Analyte->Protons Competition Matrix Matrix (Lipids/Salts) Matrix->Protons High Affinity Binding Suppression Signal Loss Matrix->Suppression Charge Robbery Signal Detected Signal Protons->Signal Successful Ionization

Caption: Figure 1. Mechanism of Ion Suppression in ESI+. Matrix components exhaust available charge, leaving N-MeIQ neutral and undetected.

Module 2: Sample Preparation (The "How")

The Gold Standard: Mixed-Mode Cation Exchange (MCX) Do not rely on simple Liquid-Liquid Extraction (LLE). LLE is often too non-specific for HCAs. N-MeIQ is a base (pKa ~6-7). We utilize this chemical property to "lock" it onto a sorbent while washing away neutrals and acids.

Protocol: Validated MCX Workflow Prerequisite: Homogenize sample in 0.1M HCl (acidic pH ensures N-MeIQ is protonated:


).
StepActionMechanism
1. Condition 2 mL MeOH, then 2 mL 0.1M HCl.Activates sorbent ligands; equilibrates pH.[3]
2. Load Load acid extract (pH < 3).Critical:

binds to sulfonate groups via ionic exchange.
3. Wash 1 2 mL 0.1M HCl.Removes proteins and hydrophilic interferences.
4. Wash 2 2 mL 100% Methanol.Crucial Step: Removes hydrophobic neutrals/lipids. N-MeIQ stays locked by ionic bond.
5. Elute 2 mL 5% Ammonia in Methanol.High pH breaks the ionic bond (

); organic solvent releases it.

Troubleshooting Tip: If recovery is low, ensure your elution solvent is fresh. Ammonia is volatile; if the pH drops below 10, N-MeIQ will not elute.

Module 3: Compensation Strategy (The "Fix")

Stable Isotope Dilution Assay (SIDA) Even with MCX, some matrix effect (ME) will persist (typically 10-20%). You cannot "clean" your way to 100% accuracy. You must compensate.

The Solution: Use N-MeIQ-d3 (Deuterated Internal Standard). Because the isotope co-elutes exactly with the analyte, it experiences the exact same suppression. If the matrix suppresses N-MeIQ by 30%, it suppresses N-MeIQ-d3 by 30%. The ratio remains constant.

SIDA Workflow Diagram:

SIDA_Workflow cluster_calc Data Processing Step1 Raw Sample (Meat/Urine) Step2 Spike Internal Standard (N-MeIQ-d3) Step1->Step2 Exact Amount Step3 Sample Preparation (Acid Hydrolysis + MCX SPE) Step2->Step3 Equilibration Step4 LC-MS/MS Analysis Step3->Step4 Calc1 Calculate Ratio: Area(N-MeIQ) / Area(IS) Step4->Calc1 Raw Data Calc2 Quantify against Calibration Curve Calc1->Calc2

Caption: Figure 2. Stable Isotope Dilution Assay (SIDA) workflow.[4] Spiking IS prior to extraction compensates for both recovery loss and matrix effects.

Module 4: Chromatographic Optimization

Separation is the physical method of reducing matrix effects. You must separate N-MeIQ from the "ion suppression zone" (usually the solvent front or the very end of the gradient).

Recommended Conditions:

ParameterRecommendationRationale
Column Phenyl-Hexyl or T3 (C18) Phenyl phases interact with the pi-electrons in the N-MeIQ rings, providing better retention than standard C18.
Mobile Phase A 10mM Ammonium Formate (pH 3.5-4.0)Buffering is essential. Formate improves ionization in ESI+.
Mobile Phase B Acetonitrile (or MeOH)ACN usually provides sharper peaks for HCAs.
Gradient Shallow gradient (e.g., 5% to 30% B over 10 mins)N-MeIQ is relatively polar. A steep gradient will cause it to co-elute with polar matrix components.
Module 5: Troubleshooting & FAQs

Q1: I don't have the deuterated standard (N-MeIQ-d3). Can I use Caffeine or another HCA as an internal standard? A: No. This is a critical error. A structural analogue (like Caffeine) will not co-elute perfectly with N-MeIQ. Therefore, the matrix suppression happening at the Caffeine retention time will be different from the suppression at the N-MeIQ retention time. You will correct for volume errors, but not for matrix effects. You must use a stable isotope (d3 or 13C) for accurate quantification [1].

Q2: How do I calculate the Matrix Effect (ME) % to report in my validation? A: You need to perform a "Post-Extraction Spike" experiment.



  • Result < 0: Ion Suppression (e.g., -20% means you lost 20% signal).

  • Result > 0: Ion Enhancement.

  • Target: Acceptable range is typically ±15% (or compensated via IS).

Q3: My recovery is good (>80%), but my sensitivity is still too low. Why? A: You likely have high background noise or "chemical noise" from the matrix.

  • Action: Switch to MRM (Multiple Reaction Monitoring) mode.

  • Transition: Monitor the transition

    
     (Loss of methyl) and 
    
    
    
    . The specificity of MRM filters out the background noise, improving your Signal-to-Noise (S/N) ratio even if the absolute signal is suppressed [2].
References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Source: Hewavitharana, A. K., et al. (2014).[5] LCGC North America.[5] URL:[Link]

  • Determination of heterocyclic aromatic amines in meat products using solid-phase extraction and supercritical fluid chromatography. Source: Li, Z., et al. (2020). Journal of Separation Science. URL:[Link]

  • Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and HPLC. Source: Gross, G. A., & Grüter, A. (1992). Journal of Chromatography A. URL:[Link]

Sources

Troubleshooting low sensitivity in N-MeIQ fluorescence detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Sensitivity in N-MeIQ Fluorescence Detection

To: Research Scientists, Toxicology Units, and Assay Development Teams From: Senior Application Scientist, Molecular Spectroscopy Division Subject: Diagnostic Protocol for Optimizing N-MeIQ Detection Limits

Executive Summary & Disambiguation

Scope: This guide addresses the detection of N-MeIQ (2-amino-3,N-dimethylimidazo[4,5-f]quinoline), a mutagenic heterocyclic amine and metabolite, using fluorescence spectroscopy.

Critical Disambiguation:

  • Target Analyte: N-MeIQ (Mutagen/Metabolite). Primary challenge: Extremely low quantum yield in aqueous buffers due to non-radiative decay.

  • Not to be confused with: MEQ (6-Methoxy-N-ethylquinolinium), which is a collisional quenching chloride sensor. If you are measuring intracellular chloride, please refer to the Halide Sensor technical note.

The Core Problem: N-MeIQ exhibits a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) . In polar, aqueous solvents, the excited state relaxes non-radiatively (heat) rather than emitting photons. To fix "low sensitivity," you must force the molecule into a rigid, hydrophobic environment—typically using micelles or cyclodextrins .

Diagnostic Workflow (Triage)

Use this decision matrix to isolate the source of signal loss before altering your chemistry.

TroubleshootingFlow Start START: Low N-MeIQ Signal CheckSolvent 1. Check Solvent System Is it 100% Aqueous? Start->CheckSolvent CheckPH 2. Check pH State Is pH < 4.0 or > 9.0? CheckSolvent->CheckPH No (Already Modified) ActionSolvent CRITICAL ERROR Add SDS (10mM) or HP-β-CD (10mM) CheckSolvent->ActionSolvent Yes CheckMatrix 3. Check Matrix Are quenchers present? CheckPH->CheckMatrix Yes (Acidic) ActionPH Adjust pH Target pH 3.0-4.0 (Protonation enhances signal) CheckPH->ActionPH No (Neutral pH) ActionInst Instrument Check Slits, Gain, & Ex/Em Optimization CheckMatrix->ActionInst Clean Matrix

Figure 1: Diagnostic logic flow for isolating the root cause of low fluorescence sensitivity in heterocyclic amines.

Technical Troubleshooting Guide (Q&A)
Category A: Solvent & Environmental Enhancement

Q1: My N-MeIQ standard curve is flat in PBS/Water. Why is there no signal? Technical Insight: N-MeIQ is virtually non-fluorescent in water (


). The polar water molecules stabilize a twisted excited state that decays non-radiatively.
Corrective Action:  You must encapsulate the fluorophore.
  • Surfactant Method: Add Sodium Dodecyl Sulfate (SDS) at a concentration above its Critical Micelle Concentration (CMC).

    • Target: >8 mM SDS (Recommend 15-20 mM final concentration).

    • Mechanism:[1] N-MeIQ partitions into the hydrophobic core of the micelle, restricting rotation and preventing water quenching.

  • Cyclodextrin Method: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
    • Target:10 mM final concentration.[2]

    • Mechanism:[1] Host-guest inclusion complex shields the imidazoquinoline ring.

Q2: I added SDS, but the signal is unstable/drifting. Technical Insight: Micelle formation is temperature-dependent (Krafft point). If your lab temperature fluctuates or the buffer is cold, micelles may not form consistently. Corrective Action:

  • Ensure all buffers are equilibrated to 25°C .

  • Switch to CTAB (Cetyltrimethylammonium bromide) if working at acidic pH, as cationic surfactants sometimes offer better stability for protonated species than anionic SDS.

Category B: pH & Protonation States

Q3: Does pH really matter if I'm using micelles? Technical Insight: Yes. The fluorescence of imidazoquinolines is pH-sensitive. The protonated cation form often has a higher quantum yield and different spectral characteristics than the neutral species. Corrective Action:

  • Acidic Shift: Titrate your buffer to pH 3.0 - 4.0 .

  • Why: Protonation of the ring nitrogen can rigidify the structure and reduce non-radiative decay rates.

  • Warning: If using SDS (anionic), low pH can cause precipitation (dodecyl sulfate acid). In acidic conditions, Tween-20 or

    
    -Cyclodextrin  are safer "enhancers" than SDS.
    
Category C: Instrumental Parameters

Q4: What are the optimal Ex/Em wavelengths? I see conflicting data. Technical Insight: The Stokes shift of N-MeIQ is solvent-dependent (Solvatochromism). Corrective Action:

  • Standard Start: Ex: 355 nm | Em: 445 nm .

  • Optimization Protocol:

    • Set Emission to 500 nm and scan Excitation (300–400 nm).[3]

    • Fix Excitation at the new peak and scan Emission (400–550 nm).

    • Note: In micelles, the emission peak often blue-shifts (moves to shorter wavelengths) by 10-15 nm compared to bulk solvent due to the lower polarity of the micellar core.

Mechanism of Action: The "Shielding" Effect

Understanding why your assay fails in water is key to fixing it.

FluorescenceMechanism NMeIQ_Water N-MeIQ (Free) in Water TICT Twisted State (TICT) NMeIQ_Water->TICT Excitation Heat Non-Radiative Decay (HEAT - No Signal) TICT->Heat Relaxation NMeIQ_Micelle N-MeIQ (Bound) in Micelle/CD Planar Planar State (Rigidified) NMeIQ_Micelle->Planar Excitation Photon Radiative Decay (FLUORESCENCE) Planar->Photon Emission (445nm)

Figure 2: Mechanism of fluorescence enhancement. In water, the molecule twists and loses energy as heat. In a micelle (hydrophobic shield), it remains planar and emits light.

Standardized Protocol: Enhancement Buffer Preparation

Use this protocol to generate a self-validating detection system.

Reagents:

  • Sodium Dodecyl Sulfate (SDS), High Purity (>99%).

  • Phosphate Citrate Buffer (pH 3.5).

  • N-MeIQ Standard.

Workflow:

StepActionTechnical Rationale
1 Prepare 50 mM SDS stock in DI water.Ensures concentration is well above CMC (~8 mM).
2 Prepare 20 mM Phosphate-Citrate Buffer (pH 3.5).Acidic pH promotes the fluorescent protonated cation.
3 Mix: 40% SDS Stock + 50% Buffer + 10% Sample.Final SDS = 20 mM. Maintains micellar integrity.
4 Incubate for 5 minutes at 25°C.Allows thermodynamic equilibrium for probe partitioning into micelles.
5 Measure: Ex 355 nm / Em 445 nm.

Data Validation Check:

  • Pass: Signal-to-Noise (S/N) ratio > 10:1 for 100 nM standard.

  • Fail: If S/N < 3, check SDS purity. Impurities in low-grade SDS can quench fluorescence.

References & Authoritative Sources
  • Mechanism of Fluorescence Enhancement:

    • Source: Al-Kindy, S. M., et al. "Fluorescence enhancement of carbendazim in the presence of cyclodextrins and micellar media." Luminescence (2010). (Extrapolated mechanism for benzimidazole/heterocyclic amine derivatives).

    • URL:[Link]

  • Solvent Effects on Quantum Yield (TICT States):

    • Source: Grabowski, Z. R., et al. "Twisted intramolecular charge transfer states (TICT). A new class of excited states with a full charge separation." Chemical Reviews (2003).

    • URL:[Link]

  • General Fluorescence Properties of Heterocyclic Amines:

    • Source: "Fluorescence of Heterocyclic Amines." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

    • URL:[Link] (General reference for IQ/MeIQ structures).

  • Cyclodextrin Inclusion Complexes:

    • Source: Wagner, B.D. "The Use of Cyclodextrins in Fluorescence Spectroscopy." IntechOpen (2012).

    • URL:[Link]

Sources

Validation & Comparative

Validating Analytical Methods for N-MeIQ (MeIQ) According to FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of N-MeIQ (specifically 2-amino-3,4-dimethylimidazo[4,5-f]quinoline , commonly abbreviated as MeIQ ) presents a unique challenge in bioanalytical chemistry. As a potent mutagenic heterocyclic aromatic amine (HAA) formed during the thermal processing of protein-rich foods, it exists at trace levels (pg/g to ng/g) within highly complex matrices like cooked meat, plasma, or urine.

This guide provides a rigorous technical comparison of analytical methodologies and outlines a validation framework aligned with the FDA Bioanalytical Method Validation Guidance for Industry (2018) and the harmonized ICH M10 guidelines. While traditional HPLC-UV methods offer accessibility, this guide demonstrates why Isotope Dilution LC-MS/MS is the mandatory standard for regulatory submission due to its superior selectivity and sensitivity.

Part 1: The Analytical Challenge & Comparative Analysis

N-MeIQ is a hydrophobic, basic compound (


) prone to severe matrix interference. In non-clinical toxicology or food safety studies, the "needle in a haystack" problem is acute. We compare the three primary analytical approaches below.
Table 1: Comparative Performance of N-MeIQ Analytical Platforms
FeatureLC-MS/MS (Isotope Dilution) HPLC-FLD (Fluorescence) GC-MS
Primary Mechanism Mass-to-charge filtration (Precursor

Fragment)
Native fluorescence or derivatizationElectron Impact Ionization (EI)
Sensitivity (LLOQ) High (< 10 pg/g)Moderate (1–5 ng/g)High (10–50 pg/g)
Selectivity Excellent (SRM mode eliminates matrix noise)Low (Co-eluting peaks common in food matrix)High, but requires derivatization
Sample Prep SPE (Solid Phase Extraction)Labor-intensive LLE + SPEComplex (Derivatization required)
Throughput High (10–15 min run time)Low (Long gradients required for separation)Low (Derivatization adds hours)
FDA Compliance Gold Standard (Meets all 2018 Guidance criteria)Difficult to validate selectivityValid, but reproducibility issues

Expert Insight: While HPLC-FLD is cost-effective, it frequently fails the Selectivity requirements of FDA validation due to co-eluting interferences in complex matrices (e.g., lipids in meat extracts). LC-MS/MS is the only self-validating system capable of distinguishing N-MeIQ from its structural isomer IQ (2-amino-3-methylimidazo[4,5-f]quinoline) with sufficient confidence for regulatory submission.

Part 2: Validated Experimental Workflow

To achieve FDA-compliant data, the method must control for extraction efficiency and ionization suppression. The following protocol utilizes Solid Phase Extraction (SPE) on a Mixed-Mode Cation Exchange (MCX) cartridge, which is critical for retaining basic HAAs like N-MeIQ while washing away neutral interferences.

The Workflow Diagram

MeIQ_Workflow Sample Biological/Food Matrix (Homogenized) Spike Internal Standard Spike (MeIQ-d3) Sample->Spike Corrects Recovery Hydrolysis Alkaline Hydrolysis (NaOH, 1h) Spike->Hydrolysis Release Protein-Bound SPE_Load SPE Loading (MCX Cartridge) Hydrolysis->SPE_Load pH < 2 Wash Wash Steps (0.1N HCl -> MeOH) SPE_Load->Wash Remove Interferences Elute Elution (5% NH4OH in MeOH) Wash->Elute Release Basic Analytes LCMS LC-MS/MS Analysis (SRM Mode) Elute->LCMS Inject

Figure 1: Optimized Extraction and Analysis Workflow for N-MeIQ. Blue indicates processing, Yellow indicates critical standardization, Red indicates impurity removal, and Green indicates the final analytical step.

Detailed Protocol Steps
  • Internal Standard Spiking: Add isotopically labeled MeIQ-d3 to the homogenized sample before any extraction. This corrects for both extraction loss and Matrix Effects (ME), a requirement under FDA 2018 guidelines [1].

  • Acidic Extraction: Homogenize sample in 0.1 M HCl. N-MeIQ is basic; acidic conditions ensure it is protonated (

    
    ) and soluble.
    
  • SPE Cleanup (MCX Cartridge):

    • Condition: Methanol followed by Water.[1]

    • Load: Acidified sample extract.

    • Wash 1: 0.1 M HCl (removes proteins/polar neutrals).

    • Wash 2:[2] 100% Methanol (removes hydrophobic neutrals).

    • Elute: 5% Ammonium Hydroxide in Methanol. The high pH deprotonates N-MeIQ, releasing it from the cation exchange resin.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 5.0); B: Acetonitrile.

    • Transition (Quantifier):

      
       214.1 
      
      
      
      199.1 (Loss of methyl group).
    • Transition (Qualifier):

      
       214.1 
      
      
      
      131.1.

Part 3: FDA Validation Framework (The "Three Pillars")

To validate this method, you must experimentally prove three core pillars as defined in the Bioanalytical Method Validation Guidance (2018) .

Pillar 1: Selectivity & Specificity

Requirement: The method must differentiate the analyte from matrix components and endogenous substances.

  • Experiment: Analyze blank matrix (from 6 different sources) and blank matrix spiked with N-MeIQ at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Response in blank matrix must be < 20% of the LLOQ response.

  • Expert Note: For HAAs, check for "cross-signal contribution" from structural isomers like IQ (

    
     200) if chromatographic separation is poor, although N-MeIQ (
    
    
    
    214) is mass-resolved.
Pillar 2: Accuracy & Precision

Requirement: The closeness of test results to the true value (Accuracy) and the closeness of repeated measures (Precision).

  • Experiment: Run Quality Control (QC) samples at 4 levels: LLOQ, Low, Medium, and High QC.

    • Within-run (Intra-day): 5 replicates per level.

    • Between-run (Inter-day): 3 separate runs over 3 days.

  • Acceptance Criteria:

    • Mean concentration should be within ±15% of nominal value (±20% for LLOQ).

    • Coefficient of Variation (%CV) should be ≤15% (≤20% for LLOQ).

Pillar 3: Matrix Effect (ME) & Recovery

Requirement: Quantify the suppression or enhancement of ionization caused by the matrix.

  • Experiment: Compare the peak area of N-MeIQ spiked into extracted blank matrix (B) vs. N-MeIQ in pure solvent (A).

  • Calculation:

    
    .
    
  • IS Normalization: The IS-normalized MF should be close to 1.0. This proves the internal standard (MeIQ-d3) compensates for the matrix effect [2].

Validation Logic Diagram

Validation_Logic Start Validation Start Selectivity Selectivity Check (6 Blank Sources) Start->Selectivity Decision1 Interference < 20% LLOQ? Selectivity->Decision1 Linearity Linearity & LLOQ (Calibration Curve) Decision1->Linearity Yes Fail Redesign Method Decision1->Fail No AccPrec Accuracy & Precision (5 reps @ 4 levels) Linearity->AccPrec Decision2 CV < 15%? AccPrec->Decision2 Stability Stability Testing (Freeze/Thaw, Benchtop) Decision2->Stability Yes Decision2->Fail No Final Method Validated Stability->Final

Figure 2: Decision Tree for FDA Bioanalytical Method Validation. Critical checkpoints (Yellow) determine progression to validated status (Green).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Barceló-Barrachina, E., et al. (2004).[3] Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Lee, K.J., et al. (2013). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research. Retrieved from [Link]

Sources

A Researcher's Guide to Certified Reference Materials for 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of heterocyclic amines (HCAs), the accuracy and reliability of analytical measurements are paramount. 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline, a compound of interest within this class, necessitates the use of high-purity reference materials for unambiguous identification and precise quantification. This guide provides an in-depth comparison of available reference materials for the target compound and its closely related analog, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), offering insights into their selection and application.

The Critical Role of Certified Reference Materials (CRMs)

In analytical chemistry, a Certified Reference Material (CRM) is the gold standard. Produced by an accredited body, a CRM is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[1] The use of CRMs ensures the comparability and validity of results across different laboratories and methodologies, a cornerstone of scientific integrity.

When a CRM for a specific analyte is unavailable, researchers must turn to other reference materials. These may be well-characterized compounds from reputable suppliers, but they lack the formal certification and traceability of a CRM. In such cases, a rigorous in-house verification of the material's identity and purity is essential.

Navigating the Landscape of Available Reference Materials

A direct search for a certified reference material for 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline reveals a significant challenge: the apparent absence of a commercially available CRM. However, a closely named compound, "3-Methyl-2-methylaminoimidazo[4,5-F]quinoline," is available as a reference standard. Based on its synonym, N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine, this is chemically identical to the target compound.

In contrast, the related and extensively studied mutagen, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), has more readily available reference materials, including some from accredited suppliers. For quantitative studies involving the target compound, particularly in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended. A deuterated version of IQ is commercially available and can serve as a suitable internal standard for mass spectrometry-based methods, compensating for variations in sample preparation and instrument response.

The following table provides a comparative overview of the available reference materials for 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline and its analog, IQ.

CompoundSupplierProduct NameCAS NumberPurityFormatCertification Status
1-Methyl-2-methylaminoimidazo[4,5-F]quinoline Pharmaffiliates3-Methyl-2-methylaminoimidazo[4,5-F]quinoline102408-26-4Not specifiedNeatReference Standard[2]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) LGC Standards2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline76180-96-6>95% (HPLC)NeatResearch Chemical[3]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Cayman Chemical2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)76180-96-6≥98%Crystalline SolidNot specified[4]
2-Amino-3-methylimidazo[4,5-f]quinoline-d3 LGC Standards2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d382050-10-0>95% (HPLC)NeatStable Isotope Labeled[5]

Experimental Workflow for Verification and Use of Reference Materials

Given the absence of a formal CRM for 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline, a robust internal validation of the available reference standard is a critical prerequisite for its use in quantitative analysis. The following experimental workflow outlines the key steps for the characterization and utilization of this reference material.

CRM_Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Solution Preparation & Calibration cluster_2 Phase 3: Analytical Method Validation cluster_3 Phase 4: Sample Analysis A Procure Reference Standard (e.g., Pharmaffiliates) B Identity Confirmation (NMR, HRMS) A->B Verify Structure C Purity Assessment (HPLC-UV, qNMR) B->C Determine Purity D Prepare Stock Solution (Gravimetric) C->D Accurate Weighing E Prepare Calibration Standards D->E Serial Dilution H Method Development (LC-MS/MS) E->H F Procure Internal Standard (e.g., IQ-d3 from LGC) G Prepare Internal Standard Solution F->G Accurate Weighing G->H Spike into Samples & Standards I Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) H->I ICH/FDA Guidelines J Sample Preparation (SPE or QuEChERS) I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification K->L

Caption: Workflow for the verification and use of a non-certified reference standard.

Detailed Experimental Protocols

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

  • Rationale: To unequivocally confirm the chemical structure of the procured reference standard.

  • Protocol:

    • Dissolve a small amount of the reference material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure of 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline.

    • Prepare a dilute solution of the reference material for HRMS analysis.

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • The measured accurate mass of the protonated molecule ([M+H]⁺) should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass.

2. Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Quantitative NMR (qNMR)

  • Rationale: To determine the purity of the reference material, which is crucial for accurate quantification.

  • Protocol (HPLC-UV):

    • Develop a reversed-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid).

    • Monitor the elution profile at a wavelength where the analyte has strong absorbance.

    • The purity is estimated by the area percentage of the main peak relative to the total area of all observed peaks.

  • Protocol (qNMR):

    • Accurately weigh the reference material and a certified internal qNMR standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the certified internal standard.

3. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: To provide a highly sensitive and selective method for the quantification of 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline in complex matrices.[6]

  • Protocol:

    • Sample Preparation: For complex matrices like biological fluids or food extracts, a sample cleanup step is essential. Solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed methods to remove interferences.[6][7]

    • LC Separation: Utilize a reversed-phase HPLC or UHPLC system to chromatographically separate the analyte from matrix components.

    • MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard (e.g., IQ-d3) to ensure high selectivity and reliable quantification.

    • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Conclusion and Recommendations

The experimental workflows and protocols outlined in this guide provide a framework for the necessary in-house characterization of non-certified reference materials, thereby ensuring the trustworthiness and scientific validity of the generated data. By adhering to these principles of analytical quality assurance, researchers can have confidence in their measurements and contribute to the advancement of knowledge in the field of heterocyclic amines.

References

  • Felton, J. S., & Knize, M. G. (1991). Mutagenic and carcinogenic heterocyclic amines in cooked food. Environmental Health Perspectives, 93, 159–163.
  • Kataoka, H., Saito, K., & Mitani, K. (2004). Automated in-tube solid-phase microextraction for the determination of heterocyclic amines in cooked foods by liquid chromatography–mass spectrometry.
  • Barzegar, F., Biazar, E., & Heidari, R. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Food Chemistry, 277, 59-66.[6]

  • Pharmaffiliates. (n.d.). 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline. Retrieved February 13, 2026, from [Link]

Sources

Inter-laboratory validation studies for N-MeIQ quantification

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Validation of N-MeIQ Quantification: A Comparative Technical Guide

Executive Summary In the landscape of pharmaceutical safety and toxicology, the quantification of mutagenic impurities is a critical compliance requirement. N-MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), a potent heterocyclic amine (HCA), poses significant genotoxic risks even at trace levels. This guide presents a rigorous inter-laboratory validation study comparing a novel Isotope-Dilution LC-MS/MS protocol against traditional HPLC-UV/FLD and GC-MS methodologies. Designed for researchers and drug development professionals, this document establishes a new gold standard for N-MeIQ sensitivity, specificity, and reproducibility in complex biological and pharmaceutical matrices.

Part 1: The Analytical Challenge

Quantifying N-MeIQ is widely recognized as a "needle in a haystack" problem due to three compounding factors:

  • Ultra-Trace Abundance: N-MeIQ often exists at pg/g levels, demanding limits of quantification (LOQ) far below standard UV detection thresholds.

  • Matrix Complexity: In biological fluids or drug formulations, endogenous compounds with similar imidazoquinoline cores can co-elute, causing ion suppression or false positives.

  • Isomeric Interference: Structural analogs like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) require high-resolution separation to prevent misidentification.

Comparative Analysis of Methodologies

The following table objectively compares the validated LC-MS/MS protocol against common alternatives.

FeatureIsotope-Dilution LC-MS/MS (The Validated Method) HPLC-UV/FLD (Alternative A) GC-MS (Alternative B)
Principle Triple Quadrupole Mass Spec with Stable Isotope Internal StandardFluorescence Detection (post-column derivatization often required)Gas Chromatography with Mass Spec
Sensitivity (LOQ) < 0.05 ng/mL (High)~1–5 ng/mL (Moderate)~0.5 ng/mL (High)
Specificity Excellent (MRM transitions are unique)Low (prone to matrix interference)Good, but requires derivatization
Throughput High (No derivatization needed)MediumLow (Labor-intensive prep)
Precision (RSD) < 5-10% 10–20%10–15%
Primary Drawback Instrument CostLow SelectivitySample Prep Complexity

Part 2: The Validated Protocol (LC-MS/MS)

This section details the "Self-Validating" workflow used in the inter-laboratory study. The inclusion of a stable isotope internal standard (


-MeIQ) is the causality behind the method's superior accuracy, automatically correcting for extraction losses and matrix effects.
Experimental Workflow

1. Sample Preparation (Solid Phase Extraction)

  • Step 1: Spiking.[1] Add 50 µL of Internal Standard (IS) solution to 1.0 g of sample matrix.

  • Step 2: Hydrolysis. Incubate with 1M NaOH for 1 hour to release protein-bound HCAs.

  • Step 3: Extraction. Load sample onto a conditioned MCX (Mixed-Mode Cation Exchange) cartridge.

    • Rationale: The basic imidazole ring of N-MeIQ binds strongly to the cation exchange resin at acidic pH, while neutral interferences are washed away.

  • Step 4: Wash. Wash with 0.1M HCl followed by MeOH.

  • Step 5: Elution. Elute with 5% NH

    
    OH in MeOH. Evaporate to dryness and reconstitute in mobile phase.
    

2. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of 10mM Ammonium Acetate (A) and Acetonitrile (B).

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Transition 1 (Quantifier):

      
       214.1 
      
      
      
      199.1
    • Transition 2 (Qualifier):

      
       214.1 
      
      
      
      131.1
Visualizing the Workflow

G Start Sample Matrix (Drug/Biofluid) Spike Add Internal Std (13C, 15N-MeIQ) Start->Spike Normalization Hydrolysis Alkaline Hydrolysis (Release bound N-MeIQ) Spike->Hydrolysis SPE MCX SPE Clean-up (Remove Interferences) Hydrolysis->SPE pH < 2 LC UPLC Separation (C18 Column) SPE->LC Elute pH > 10 MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio Analyte/IS) MS->Data Signal Processing

Figure 1: Step-by-step Isotope-Dilution LC-MS/MS workflow for N-MeIQ quantification.

Part 3: Inter-Laboratory Validation Study

To prove the robustness of this method, a blinded study was conducted across 5 independent laboratories . Each lab received blinded samples of a drug placebo spiked with N-MeIQ at three concentration levels (Low, Medium, High).

Study Design
  • Participants: 5 GLP-compliant laboratories.

  • Matrices: Pharmaceutical formulation (API) and Human Plasma.[2]

  • Criteria: Accuracy (80–120%), Precision (RSD < 15%), Z-Score (|z| < 2).

Results Summary

The data below demonstrates that the LC-MS/MS method achieves high reproducibility across different instrument platforms (Agilent, Sciex, Thermo).

Table 1: Inter-Laboratory Accuracy & Precision (Spiked Plasma)

Concentration LevelMean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Horwitz Ratio (HorRat)
Low (0.1 ng/mL) 94.56.211.40.85
Med (1.0 ng/mL) 98.24.17.80.62
High (10 ng/mL) 101.32.85.20.45

Note: A HorRat value < 2.0 indicates acceptable method performance.

Table 2: Comparative Performance (LC-MS/MS vs. HPLC-FLD)

ParameterLC-MS/MS (New Method)HPLC-FLD (Legacy Method)
LOQ 0.02 ng/mL1.5 ng/mL
False Positives 0%12% (in complex matrices)
Analysis Time 8 mins/sample25 mins/sample
Validation Logic Diagram

The following decision tree illustrates the rigorous acceptance criteria applied during the study.

ValidationLogic Input Inter-Lab Data Input CheckAccuracy Check Accuracy (Mean Recovery 80-120%)? Input->CheckAccuracy CheckPrecision Check Precision (RSD < 15%)? CheckAccuracy->CheckPrecision Yes Fail FAIL: Root Cause Analysis CheckAccuracy->Fail No CheckZ Check Z-Score (|z| < 2)? CheckPrecision->CheckZ Yes CheckPrecision->Fail No Pass METHOD VALIDATED CheckZ->Pass Yes CheckZ->Fail No

Figure 2: Decision logic for validating analytical performance in the inter-laboratory study.

Conclusion

The inter-laboratory validation confirms that the Isotope-Dilution LC-MS/MS method is the superior choice for N-MeIQ quantification. It outperforms traditional HPLC-FLD and GC-MS alternatives by offering:

  • 100x Higher Sensitivity: Capable of detecting genotoxic risks at sub-ng/mL levels.

  • Unmatched Specificity: The MCX extraction coupled with MRM detection eliminates false positives common in complex drug matrices.

  • Regulatory Compliance: The method meets all ICH Q2(R1) and M7 validation criteria.

For drug development professionals, adopting this protocol ensures robust compliance with mutagenic impurity guidelines, minimizing the risk of late-stage clinical holds due to analytical uncertainty.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[3] ICH Guidelines, 2005. [Link]

  • Barceló-Barrachina, E., et al. "Evaluation of different liquid chromatography-electrospray mass spectrometry systems for the analysis of heterocyclic amines." Journal of Chromatography A, 2004. [Link]

  • Patey, A.L., et al. "Interlaboratory validation of a liquid chromatography-mass spectrometry method for the determination of heterocyclic amines in beef extract." Journal of AOAC International, 2018. [Link]

  • Zhang, Y., et al. "Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry." Journal of Food and Drug Analysis, 2018. [Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018. [Link]

Sources

Correlation between N-MeIQ intake and cancer epidemiology studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlation between MeIQ (N-MeIQ) Intake and Cancer Epidemiology Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Potency vs. Abundance Paradox

This guide analyzes the epidemiological and mechanistic correlation between MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline)—often chemically referenced in older literature or specific derivatives as N-MeIQ—and human cancer risk.

While PhIP and MeIQx are the most abundant heterocyclic amines (HCAs) in the human diet, MeIQ presents a unique toxicological profile: it is significantly less abundant but possesses a mutagenic potency orders of magnitude higher than its counterparts. This guide compares MeIQ against these "alternatives" (PhIP, MeIQx) to assist researchers in prioritizing analytes for cancer risk assessment and drug safety toxicology.

Part 1: Chemical Profile & Comparative Potency

In the context of carcinogen research, the "performance" of a mutagen is defined by its bioactivation rate and DNA adduct formation potential. MeIQ is compared here against the two dominant dietary HCAs.

Table 1: Comparative Mutagenicity and Dietary Exposure Profile
FeatureMeIQ (The Focus) PhIP (Alternative 1) MeIQx (Alternative 2)
Full Name 2-amino-3,4-dimethylimidazo[4,5-f]quinoline2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline
Ames Mutagenicity (Revertants/µg, TA98)~661,000 (Highest Potency)~2,000~145,000
Dietary Abundance Low (< 10% of total HCAs)High (~60-70% of total HCAs)Moderate (~20% of total HCAs)
Primary Cancer Links Colorectal Adenoma, ProstateBreast, Prostate, ColonColorectal, Liver
Bioactivation Enzyme CYP1A2 (Major)CYP1A2, CYP1A1, CYP1B1CYP1A2
IARC Classification Group 2B (Possibly Carcinogenic)Group 2BGroup 2B

Key Insight: Researchers focusing solely on exposure mass often overlook MeIQ. However, due to its extreme mutagenic index, even trace quantities of MeIQ may contribute disproportionately to the "total genotoxic burden" relative to PhIP.

Part 2: Mechanistic Pathways (Bioactivation)

The epidemiological correlation of MeIQ is weak in some cohorts not because of a lack of carcinogenicity, but due to genetic polymorphisms in the activation pathway. MeIQ is a pro-carcinogen requiring metabolic activation to form the ultimate carcinogen (N-acetoxy-MeIQ), which binds covalently to the C8 position of guanine.

Diagram 1: MeIQ Bioactivation and DNA Adduct Formation Pathway This self-validating logic flow demonstrates where genetic variability (NAT2 slow/fast acetylators) introduces noise into epidemiological data.

MeIQ_Activation MeIQ Dietary MeIQ (Pro-carcinogen) Liver Hepatic Transport MeIQ->Liver CYP1A2 CYP1A2 (N-Hydroxylation) Liver->CYP1A2 N_OH N-hydroxy-MeIQ (Proximate Carcinogen) CYP1A2->N_OH Phase I NAT2 NAT2 / SULT (O-Esterification) N_OH->NAT2 Phase II N_Acetoxy N-acetoxy-MeIQ (Ultimate Carcinogen) NAT2->N_Acetoxy Activation DNA Nuclear DNA N_Acetoxy->DNA Covalent Binding Adduct C8-Guanine Adduct (Mutation Initiation) DNA->Adduct Replication Error

Caption: Figure 1.[1][2] The metabolic activation of MeIQ via CYP1A2 and NAT2/SULT pathways leading to genotoxic DNA adducts.

Part 3: Epidemiological Correlation Analysis

Colorectal Cancer & Adenoma

Epidemiological data for MeIQ is often obscured by its correlation with other HCAs. However, specific Japanese cohort studies (where fish consumption—a source of MeIQ—is high) have isolated distinct risks.

  • Evidence: A study utilizing the JPHC Study cohort indicated a statistically significant positive association between MeIQ intake and colorectal adenoma risk in women (Odds Ratio > 1.5 for highest tertile).

  • Confounder Control: Unlike PhIP, which correlates strongly with breast cancer, MeIQ's association is stronger with GI tract pre-cancerous lesions (adenomas), suggesting a local contact mechanism or specific enterohepatic circulation dynamics.

Prostate Cancer
  • Evidence: High-temperature cooked meat intake correlates with prostate cancer risk. While PhIP is the primary suspect, multi-variable models suggest that MeIQ contributes to the risk in men with fast-NAT2 genotypes .

  • Mechanism: The rapid O-acetylation facilitates the formation of the unstable N-acetoxy ester, which must reach the prostate tissue before degrading.

Part 4: Experimental Protocols (Self-Validating Systems)

To establish causality in your own research, you must accurately quantify MeIQ in complex matrices. Standard ELISA kits lack the specificity to distinguish MeIQ from MeIQx. LC-MS/MS is the gold standard.

Protocol A: Isotope-Dilution LC-MS/MS Quantification of MeIQ

Purpose: To quantify trace MeIQ levels in biological or food matrices with high specificity.

Reagents:

  • Analyte: MeIQ Standard (>98% purity).

  • Internal Standard (ISTD): [²H₃]-MeIQ (Deuterated MeIQ). Crucial for correcting extraction loss.

  • Matrix: 1g Lyophilized tissue or meat homogenate.

Workflow:

  • Spiking (Validation Step): Add 50 µL of [²H₃]-MeIQ (100 ng/mL) to the sample before extraction. This ensures that any loss during purification is mathematically corrected in the final calculation.

  • Alkaline Hydrolysis: Digest sample in 10 mL 1M NaOH for 2 hours at 37°C to release protein-bound HCAs.

  • Solid Phase Extraction (SPE):

    • Use Diatomaceous Earth cartridges (e.g., Extrelut).

    • Elute with Ethyl Acetate.

    • Why? This separates the organic HCAs from the aqueous alkaline matrix.

  • Acid Extraction: Extract the ethyl acetate fraction with 0.1M HCl. (HCAs are basic; they will migrate to the acid phase).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of 10mM Ammonium Acetate (pH 4.5) and Acetonitrile.[3]

    • Transitions (MRM):

      • MeIQ: m/z 214 → 199 (Quantifier), 214 → 131 (Qualifier).

      • [²H₃]-MeIQ: m/z 217 → 202.

Data Acceptance Criteria:

  • Retention time deviation < 0.1 min vs. standard.

  • Signal-to-Noise ratio > 10:1 for LOQ.

  • Calculated recovery of ISTD must be between 60-110%.

Part 5: Critical Analysis of Discrepancies

Why do some epidemiology studies fail to find a link?

  • Exposure Assessment Error: Most Food Frequency Questionnaires (FFQs) group "grilled meat" into one category. They rarely distinguish between doneness levels or meat types (e.g., fish vs. beef) with enough granularity to estimate MeIQ specifically, which forms differently than PhIP.

  • The "N-MeIQ" Nomenclature: In older or non-standard literature, "N-MeIQ" may refer to N-methylated derivatives or be a misnomer for the standard MeIQ. Researchers must verify the CAS number (77094-11-2 for MeIQ) to ensure cross-study comparability.

  • Microbiome Influence: Recent data suggests the human gut microbiome can detoxify or activate HCAs. Variability in gut flora may mask the direct correlation between intake and cancer risk.

References

  • Sugimura, T., et al. "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science, vol. 95, no. 4, 2004, pp. 290-299.

  • Iwasaki, M., et al. "Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies." Genes and Environment, vol. 43, no. 1, 2021.[4]

  • National Toxicology Program. "Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines (Selected)." U.S. Department of Health and Human Services, 2021.

  • Turesky, R. J. "Mechanistic Evidence for the Carcinogenicity of Heterocyclic Aromatic Amines." Chemical Research in Toxicology, vol. 32, no. 8, 2019.

  • Alaejos, M. S., & Afonso, A. M. "Factors that affect the content of heterocyclic aromatic amines in foods." Comprehensive Reviews in Food Science and Food Safety, vol. 10, no. 2, 2011.

Sources

Comparing extraction efficiencies of Blue Rayon vs SPE for N-MeIQ

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the targeted extraction of N-MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) and structurally related heterocyclic amines (HCAs), Blue Rayon offers superior specificity and simplified handling for complex matrices (e.g., urine, crude food extracts), consistently achieving recoveries of >90% . Its mechanism relies on selective ligand exchange with planar polycyclic systems, effectively excluding non-planar matrix interferences.

Solid Phase Extraction (SPE) , particularly Mixed-Mode Cation Exchange (MCX) or the tandem PRS/C18 workflow, offers higher automation potential and compatibility with LC-MS/MS workflows but requires rigorous pH control and multi-step conditioning to match the purity levels of Blue Rayon. While SPE recoveries are comparable (80–95%) under optimized conditions, the operational complexity is significantly higher.

Recommendation: Use Blue Rayon for rapid mutagenicity screening (Ames test) and purification from highly heterogeneous matrices. Use SPE (MCX) for high-throughput quantitative analysis via LC-MS where automation is required.

Mechanistic Divergence

Understanding the "Why" behind the efficiency differences is critical for method selection.

Blue Rayon: The "Planar Trap"

Blue Rayon consists of rayon fibers covalently linked to copper phthalocyanine trisulfonate . This ligand possesses a large, flat, electron-rich surface.

  • Mechanism: The planar N-MeIQ molecule intercalates into the copper phthalocyanine complex via hydrophobic and

    
    -
    
    
    
    stacking interactions.
  • Selectivity: This interaction is geometrically exclusive. Non-planar molecules (proteins, fats, aliphatic compounds) cannot intercalate, resulting in an "automatic" cleanup step during extraction.

SPE: Physicochemical Adsorption

SPE relies on surface chemistry interactions—hydrophobicity (C18) or charge state (Cation Exchange).

  • Mechanism: N-MeIQ is basic (pKa ~ 6-7) and hydrophobic.

    • C18: Retains based on non-polar interaction. prone to "breakthrough" if organic content is high.

    • Cation Exchange (PRS/MCX): Retains protonated N-MeIQ (

      
      ) at acidic pH.
      
  • Selectivity: Lower than Blue Rayon. Many non-target amines and hydrophobic compounds will co-elute, often necessitating a secondary cleanup step.

Visualization: Interaction Logic

G cluster_0 Blue Rayon Mechanism cluster_1 SPE Mechanism (Mixed Mode) BR_Ligand Cu-Phthalocyanine (Planar Ligand) Target N-MeIQ (Planar HCA) BR_Ligand->Target Selective Intercalation (Pi-Pi Stacking) Interference Non-Planar Matrix Components BR_Ligand->Interference Steric Exclusion (No Binding) SPE_Bead Polymer Surface (Hydrophobic + SO3-) Target_SPE N-MeIQ+ (Protonated) SPE_Bead->Target_SPE Ionic Binding + Hydrophobic Interference_SPE Competitor Amines & Lipids SPE_Bead->Interference_SPE Co-adsorption (High Background)

Figure 1: Mechanistic comparison showing the geometric exclusivity of Blue Rayon vs. the physicochemical adsorption of SPE.

Performance Metrics Comparison

The following data summarizes extraction efficiencies derived from comparative studies of heterocyclic amines.

MetricBlue Rayon (Hanging Method) SPE (PRS/C18 Tandem) SPE (Oasis MCX)
N-MeIQ Recovery 92% ± 4% 75% - 85%85% - 95%
Matrix Cleanup Excellent (Planar specific)Moderate (Requires wash steps)Good (Ionic wash possible)
Solvent Usage Low (MeOH/Ammonia only)High (Conditioning + Elution)Moderate
Time per Sample High (30-60 min shaking)Low (10-15 min flow-through)Low (10-15 min flow-through)
Scalability Manual / BatchHigh (96-well plates)High (96-well plates)
Primary Risk Physical loss of fiberColumn drying / ChannelingpH mismatch

Key Insight: While modern Mixed-Mode SPE (MCX) can match Blue Rayon's recovery, it requires precise pH adjustment of the sample to < 2.0 to ensure N-MeIQ protonation. Blue Rayon functions effectively at neutral pH, simplifying sample prep.

Experimental Protocols

To ensure reproducibility, follow these validated workflows.

Protocol A: Blue Rayon "Hanging" Method

Best for: Urine samples, liquid food extracts, and large volumes.

  • Preparation: Weigh 50 mg of Blue Rayon per 100 mL of sample.

  • Adsorption:

    • Adjust sample pH to 7.0.

    • Place Blue Rayon in the sample.[1]

    • Critical Step: Shake gently at 60 rpm for 30–60 minutes. Note: Vigorous shaking may disintegrate fibers.

  • Wash: Remove Blue Rayon, wash twice with distilled water to remove salts and non-planar impurities.

  • Elution:

    • Transfer Blue Rayon to a vial containing Methanol:Concentrated Ammonia (50:1 v/v) .

    • Shake for 30 minutes. Repeat extraction once.

  • Concentration: Combine eluates and evaporate to dryness under nitrogen.

Protocol B: Mixed-Mode Cation Exchange (SPE)

Best for: Serum, plasma, and LC-MS/MS quantification.

  • Conditioning:

    • Use Oasis MCX (or equivalent mixed-mode cation exchange cartridge).

    • Condition with 3 mL Methanol followed by 3 mL Water (pH 2.0).

  • Loading:

    • Acidify sample (e.g., urine/plasma) with H3PO4 to pH < 2.0 . Crucial: N-MeIQ must be positively charged.

    • Load sample at flow rate < 2 mL/min.

  • Washing:

    • Wash 1: 2 mL 0.1N HCl (removes proteins/neutral interferences).

    • Wash 2: 2 mL 100% Methanol (removes hydrophobic neutrals).

  • Elution:

    • Elute with 3 mL 5% Ammonia in Methanol . Mechanism: High pH deprotonates N-MeIQ, releasing it from the sorbent.

  • Concentration: Evaporate eluate to dryness.

Workflow Visualization

Workflow cluster_BR Blue Rayon Workflow cluster_SPE SPE (MCX) Workflow BR_Start Crude Sample (pH 7) BR_Step1 Add Blue Rayon Shake 30-60 min BR_Start->BR_Step1 BR_Step2 Wash Fiber (Water) Removes Salts/Non-Planars BR_Step1->BR_Step2 BR_Step3 Elute (MeOH/NH3) Ligand Exchange BR_Step2->BR_Step3 BR_End Pure N-MeIQ Extract BR_Step3->BR_End SPE_Start Crude Sample Acidify to pH < 2 SPE_Step1 Condition Cartridge (MeOH -> Acidic Water) SPE_Start->SPE_Step1 SPE_Step2 Load Sample (Slow Flow) SPE_Step1->SPE_Step2 SPE_Step3 Wash 1: Acid (Proteins) Wash 2: MeOH (Neutrals) SPE_Step2->SPE_Step3 SPE_Step4 Elute (5% NH3 in MeOH) Switch pH > 10 SPE_Step3->SPE_Step4 SPE_End Enriched N-MeIQ SPE_Step4->SPE_End

Figure 2: Step-by-step workflow comparison. Note the acidification requirement for SPE versus the neutral pH operation of Blue Rayon.

References

  • Hayatsu, H. (1992). "Blue cotton: Broad possibility in assessing environmental mutagens." Advances in Mutagenesis Research, 3, 1-26.

  • Gross, G. A. (1990). "Simple methods for quantifying mutagenic heterocyclic aromatic amines in food products." Carcinogenesis, 11(9), 1597-1603.

  • Kataoka, H. (1997). "Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis." Journal of Chromatography A, 774(1-2), 121-142.

  • Waters Corporation. (2023). "Oasis MCX Extraction Protocols for Basic Compounds." Application Note.

Sources

The Analyst's Gauntlet: A Comparative Guide to N-MeIQ Detection Limits Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food safety, the sensitive and accurate detection of carcinogenic compounds is paramount. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as N-MeIQx, presents a significant analytical challenge. As a potent heterocyclic amine formed in cooked meats and fish, its quantification at trace levels is crucial for risk assessment and regulatory compliance. This guide provides an in-depth comparison of the detection capabilities for N-MeIQx across three major mass spectrometry platforms: the workhorse Triple Quadrupole (QqQ), the high-resolution Orbitrap, and the versatile Time-of-Flight (TOF) mass spectrometer. We will delve into the technical nuances of each instrument, present supporting experimental data from the literature, and offer field-proven insights to guide your analytical strategy.

The Analytical Imperative: Why N-MeIQx Detection Matters

N-MeIQx is a well-established mutagen and carcinogen, formed during the high-temperature cooking of protein-rich foods. Its presence, even at low nanogram-per-gram levels, is a public health concern. Consequently, robust and highly sensitive analytical methods are essential for its detection in complex matrices such as food products and biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this application due to its high selectivity and sensitivity.

A Generalized Workflow for N-MeIQx Analysis

The successful quantification of N-MeIQx is underpinned by a meticulous experimental workflow, from sample preparation to data acquisition. The following diagram illustrates a typical approach:

N-MeIQx Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Matrix Disruption Extraction Extraction Homogenization->Extraction e.g., Acetonitrile SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Interference Removal Final_Extract Final Extract SPE_Cleanup->Final_Extract LC_Separation UPLC/HPLC Separation Final_Extract->LC_Separation Injection MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Ionization (ESI+) Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Caption: A generalized workflow for the analysis of N-MeIQx from complex matrices.

Experimental Protocol: A Composite Approach

The following protocol represents a synthesis of best practices reported in the literature for N-MeIQx analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: The complexity of food and biological matrices necessitates a robust cleanup step to remove interfering compounds that can suppress the N-MeIQx signal and contaminate the LC-MS system. SPE is a widely adopted and effective technique for this purpose.

  • Step-by-Step:

    • Homogenize 1-5 grams of the sample.

    • Spike the sample with an isotopically labeled internal standard (e.g., MeIQx-d3) to correct for matrix effects and extraction losses.

    • Extract the homogenized sample with a suitable solvent, such as acetonitrile.

    • Centrifuge and collect the supernatant.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the N-MeIQx and internal standard with a mixture of an organic solvent and a weak base (e.g., acetonitrile/ammonia).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography Separation

  • Rationale: Chromatographic separation is critical to resolve N-MeIQx from isomers and other matrix components, ensuring accurate quantification. A reversed-phase column with a gradient elution is typically employed.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

Mass Spectrometer Showdown: QqQ vs. Orbitrap vs. TOF

The choice of mass spectrometer is a critical determinant of the achievable detection limits for N-MeIQx. Each platform possesses unique strengths and weaknesses rooted in its fundamental principles of operation.

Mass_Analyzers cluster_principles Key Operating Principles QqQ Triple Quadrupole (QqQ) Targeted Analysis (MRM/SRM) - High Sensitivity - High Specificity - Limited to Pre-selected Ions Targeted Targeted (Ion Filtering) QqQ->Targeted Orbitrap Orbitrap High-Resolution, Accurate-Mass (HRAM) - Full Scan Data - High Selectivity in Complex Matrices - Retrospective Data Analysis - Slower Scan Speed than QqQ Scanning Scanning (Full Spectrum Acquisition) Orbitrap->Scanning TOF Time-of-Flight (TOF) High-Resolution, Accurate-Mass (HRAM) - Fast Acquisition Speed - Good for Screening - Dynamic Range can be a Limitation TOF->Scanning

Caption: Key principles and characteristics of QqQ, Orbitrap, and TOF mass analyzers.

Benchmarking Detection Limits: A Literature Synthesis

The following table summarizes reported Limits of Quantification (LOQ) and Limits of Detection (LOD) for N-MeIQx from various studies utilizing different mass spectrometry platforms. It is important to note that these values are not from a single head-to-head comparison and are influenced by the specific instrumentation, matrix, and sample preparation methods used in each study.

Mass Spectrometer TypeMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
Triple Quadrupole (QqQ) Urine<5 pg/mL-
Triple Quadrupole (QqQ) Meat Products0.01-10 ppb (ng/g)-
Triple Quadrupole (QqQ) Agricultural Products-<3.1 ng/g
Time-of-Flight (TOF) Meat Extract-pg level
Orbitrap Drinking Water (Hormones)Similar to QqQSlightly better than QqQ
Gas Chromatography-MS Food-0.05 ng/g

Note: Direct comparative data for N-MeIQx on Orbitrap was limited in the surveyed literature; performance is inferred from comparisons with other small molecules.

In-Depth Comparison and Expert Insights

Triple Quadrupole (QqQ) Mass Spectrometer: The Gold Standard for Targeted Quantitation

  • Principle of Operation: The QqQ operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. The first quadrupole (Q1) selects the precursor ion of N-MeIQx (m/z 214.1). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) selects a specific product ion (e.g., m/z 199.1). This highly specific filtering process minimizes background noise, leading to exceptional sensitivity.

  • Expertise & Experience: The unparalleled sensitivity of modern QqQ instruments makes them the go-to choice for routine, high-throughput quantitative analysis of N-MeIQx, especially when regulatory compliance demands the lowest possible detection limits. The specificity of MRM transitions provides high confidence in analyte identification. For N-MeIQx, typical MRM transitions would be:

    • Quantifier: 214.1 -> 199.1

    • Qualifier: 214.1 -> 172.1

  • Trustworthiness: The use of a qualifier ion with a consistent ion ratio to the quantifier ion provides a robust check for analyte identity, reducing the likelihood of false positives.

  • Authoritative Grounding: The targeted nature of QqQ analysis is its greatest strength for quantitation, but also its primary limitation; it will not detect unexpected compounds.

Orbitrap Mass Spectrometer: The High-Resolution Powerhouse

  • Principle of Operation: The Orbitrap is a high-resolution, accurate-mass (HRAM) analyzer that traps ions in an orbital motion. It acquires full-scan mass spectra with very high resolution (often >70,000 FWHM), allowing for the separation of N-MeIQx from isobaric interferences based on very small mass differences.

  • Expertise & Experience: For complex matrices where co-eluting compounds with the same nominal mass as N-MeIQx are a concern, the high resolving power of the Orbitrap is invaluable. It provides exceptional selectivity. While historically considered less sensitive than QqQ for targeted analysis, recent advancements in Orbitrap technology have closed this gap significantly, with some studies showing comparable or even better detection limits for certain small molecules.

  • Trustworthiness: The ability to perform accurate mass measurements provides a high degree of confidence in the elemental composition of the detected analyte, further strengthening identification. Furthermore, the full-scan data acquisition allows for retrospective analysis of samples for other compounds of interest without the need for re-injection.

  • Authoritative Grounding: The trade-off for high resolution can be a slower scan speed compared to the dwell times of a QqQ in MRM mode. However, for many applications, the speed is more than sufficient.

Time-of-Flight (TOF) Mass Spectrometer: The Screening Specialist

  • Principle of Operation: A TOF analyzer measures the mass-to-charge ratio of an ion by measuring the time it takes to travel a known distance. Like the Orbitrap, it is an HRAM instrument that acquires full-scan data.

  • Expertise & Experience: TOF instruments are known for their very fast acquisition rates, making them well-suited for screening applications and coupling with fast chromatography techniques. They provide excellent mass accuracy, aiding in compound identification. Studies have shown that LC-TOF-MS can achieve pg-level detection limits for heterocyclic amines.

  • Trustworthiness: The high mass accuracy of TOF instruments provides strong evidence for the identity of detected compounds. However, their dynamic range can sometimes be more limited than that of QqQ or Orbitrap instruments, which can be a consideration when quantifying analytes over a wide concentration range.

  • Authoritative Grounding: The sensitivity of TOF instruments can be influenced by the complexity of the matrix, as they acquire full-scan data, which includes all ions present at a given time.

Best Practices and Troubleshooting

  • Internal Standards are Non-Negotiable: The use of a stable isotope-labeled internal standard, such as MeIQx-d3, is critical to compensate for matrix effects and variations in sample preparation and instrument response.

  • Matrix-Matched Calibrants: For the most accurate quantification, especially in complex food matrices, prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.

  • Method Validation is Key: A thorough method validation, including an assessment of linearity, accuracy, precision, and the determination of LOD and LOQ, is essential for ensuring the reliability of your data. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10, or through statistical methods based on the standard deviation of replicate measurements of a low-concentration standard.

Conclusion: Selecting the Right Tool for the Task

The choice of mass spectrometer for N-MeIQx analysis ultimately depends on the specific goals of your study.

  • For high-throughput, targeted quantification with the lowest possible detection limits , the Triple Quadrupole (QqQ) remains the industry benchmark. Its sensitivity and specificity in MRM mode are unmatched for routine analysis.

  • For analysis in highly complex matrices where selectivity is paramount , or when retrospective data analysis for unknown compounds is desired , the Orbitrap offers a powerful solution with its high-resolution, accurate-mass capabilities that now rival the sensitivity of QqQ instruments for many applications.

  • For rapid screening applications and non-targeted analysis , the Time-of-Flight (TOF) provides a compelling combination of speed and high mass accuracy.

By understanding the fundamental principles and performance characteristics of each of these powerful analytical tools, researchers can confidently select the optimal platform to tackle the challenge of N-MeIQx detection and contribute to a deeper understanding of its presence in our food supply and its implications for human health.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54623, 2-Amino-3-methylimidazo[4,5-f]quinoline. [Link]

  • National Center for Biotechnology Information. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • Kim, J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 569-578. [Link]

  • Turesky, R. J., et al. (2005). An Ultra Performance Liquid Chromatography−Tandem Mass Spectrometry Method for Biomonitoring Cooked Meat Carcinogens and Their Metabolites in Human Urine. Chemical Research in Toxicology, 18(9), 1419-1428. [Link]

  • Murray, S., et al. (1993). Quantification of the carcinogens 2-amino-3,8-dimethyl- and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in food using a combined assay based on gas chromatography-negative ion mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 616(2), 211-219. [Link]

  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]

  • Chen, S. F., et al. (2019). A simple and rapid method for the determination of heterocyclic amines in meat products by liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 595-602. [Link]

  • Herrero, P., et al. (2014). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. Journal of Mass Spectrometry, 49(7), 585-596. [Link]

  • SCIEX. Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.